molecular formula C7H10BrNO B2984718 5-Bromo-2-tert-butyl-1,3-oxazole CAS No. 1823957-38-5

5-Bromo-2-tert-butyl-1,3-oxazole

Cat. No.: B2984718
CAS No.: 1823957-38-5
M. Wt: 204.067
InChI Key: KJBSKVVIPIJHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-tert-butyl-1,3-oxazole (CAS 1823957-38-5) is a high-value brominated oxazole derivative supplied as a liquid with the molecular formula C7H10BrNO and a molecular weight of 204.07 g/mol . This compound is a versatile chemical building block, particularly in medicinal chemistry, where the oxazole scaffold is recognized for its wide spectrum of biological activities . Oxazole derivatives are frequently investigated as key intermediates in the synthesis of novel chemical entities with potential pharmacological properties, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The bromine atom at the 5-position and the tert-butyl group at the 2-position make this molecule a reactive site for further functionalization, such as metal-catalyzed cross-coupling reactions, enabling the construction of more complex structures for drug discovery and development programs . Specific research has highlighted that 2-tert-butyloxazole derivatives, such as those with substituted phenyl groups, have demonstrated significant antibacterial activities . This compound should be stored at +4°C . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the safety data sheet prior to handling and adhere to all relevant laboratory safety protocols. Available in various volumes and purities, including bulk quantities, with standard and custom packaging options including pails, drums, and super sacks .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-tert-butyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO/c1-7(2,3)6-9-4-5(8)10-6/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBSKVVIPIJHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-tert-butyl-1,3-oxazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-tert-butyl-1,3-oxazole is a halogenated heterocyclic compound that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. The oxazole ring is a key structural motif found in a wide array of biologically active natural products and synthetic compounds, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties. The presence of a bromine atom at the 5-position and a sterically demanding tert-butyl group at the 2-position imparts unique chemical reactivity and physical properties to this molecule. The bromine atom serves as a valuable handle for post-synthetic modifications, particularly in transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The tert-butyl group can influence the molecule's solubility, metabolic stability, and conformational preferences, which are critical parameters in drug design. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 5-Bromo-2-tert-butyl-1,3-oxazole, offering valuable insights for its utilization in research and development.

Chemical Structure and Properties

The chemical structure of 5-Bromo-2-tert-butyl-1,3-oxazole is characterized by a five-membered 1,3-oxazole ring substituted with a tert-butyl group at the C2 position and a bromine atom at the C5 position.

Molecular Formula: C₇H₁₀BrNO

Key Structural Features:

  • 1,3-Oxazole Core: An aromatic five-membered heterocycle containing one oxygen and one nitrogen atom. This core is relatively electron-rich and can participate in various chemical transformations.

  • tert-Butyl Group (C2): This bulky alkyl group provides steric hindrance around the C2 position, which can influence the regioselectivity of certain reactions. It also increases the lipophilicity of the molecule.

  • Bromine Atom (C5): The bromine atom at the C5 position is a key functional group that can be readily displaced or utilized in cross-coupling reactions, making it a prime site for molecular diversification.

Physicochemical Properties
PropertyPredicted Value/InformationSource
Molecular Weight 203.06 g/mol N/A
Monoisotopic Mass 202.9946 g/mol [1]
Appearance Likely a colorless to pale yellow oil or low-melting solidN/A
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF.N/A
Boiling Point Estimated to be in the range of 180-220 °C at atmospheric pressure.N/A
XLogP3 3.1[1]
Spectroscopic Data (Predicted)

The following spectroscopic data is predicted based on the analysis of structurally similar compounds and general principles of NMR and IR spectroscopy.[2]

¹H NMR (400 MHz, CDCl₃):

  • δ 7.2-7.4 ppm (s, 1H): This singlet corresponds to the proton at the C4 position of the oxazole ring.

  • δ 1.3-1.5 ppm (s, 9H): This singlet is characteristic of the nine equivalent protons of the tert-butyl group.

¹³C NMR (100 MHz, CDCl₃):

  • δ 160-165 ppm: Quaternary carbon at the C2 position, attached to the tert-butyl group.

  • δ 140-145 ppm: Carbon at the C4 position.

  • δ 115-120 ppm: Brominated carbon at the C5 position.

  • δ 30-35 ppm: Quaternary carbon of the tert-butyl group.

  • δ 28-30 ppm: Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy (neat):

  • ~2970 cm⁻¹: C-H stretching of the tert-butyl group.

  • ~1600 cm⁻¹, ~1550 cm⁻¹: C=N and C=C stretching vibrations of the oxazole ring.

  • ~1100 cm⁻¹: C-O-C stretching of the oxazole ring.

  • ~600-700 cm⁻¹: C-Br stretching.

Mass Spectrometry (EI):

  • M⁺ and M⁺+2 peaks in a roughly 1:1 ratio, characteristic of a monobrominated compound.

  • Fragment ion corresponding to the loss of a methyl group from the tert-butyl moiety.

Synthesis of 5-Bromo-2-tert-butyl-1,3-oxazole

A plausible and efficient two-step synthetic route to 5-Bromo-2-tert-butyl-1,3-oxazole involves the initial formation of the 2-tert-butyl-1,3-oxazole precursor, followed by regioselective bromination at the C5 position.

Step 1: Synthesis of 2-tert-butyl-1,3-oxazole via Van Leusen Reaction

The Van Leusen oxazole synthesis is a powerful method for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][4] In this case, pivalaldehyde (2,2-dimethylpropanal) serves as the aldehyde component.

Van Leusen Oxazole Synthesis Pivalaldehyde Pivalaldehyde Intermediate Oxazoline Intermediate Pivalaldehyde->Intermediate + TosMIC TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Intermediate Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Methanol) Product1 2-tert-butyl-1,3-oxazole Intermediate->Product1 Elimination of TosH

Caption: Workflow for the synthesis of 2-tert-butyl-1,3-oxazole.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pivalaldehyde (1.0 eq), tosylmethyl isocyanide (1.05 eq), and anhydrous methanol.

  • Addition of Base: Add potassium carbonate (1.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Partition the residue between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-tert-butyl-1,3-oxazole.

Step 2: Bromination of 2-tert-butyl-1,3-oxazole

The bromination of the 2-tert-butyl-1,3-oxazole intermediate is regioselectively achieved at the C5 position using N-bromosuccinimide (NBS), a convenient and selective brominating agent for electron-rich heterocycles.[5][6][7]

Bromination of 2-tert-butyloxazole Product1 2-tert-butyl-1,3-oxazole Product2 5-Bromo-2-tert-butyl-1,3-oxazole Product1->Product2 + NBS NBS N-Bromosuccinimide (NBS) NBS->Product2 Solvent Solvent (e.g., CCl₄ or CH₂Cl₂) Initiator Initiator (optional, e.g., AIBN or light) Suzuki-Miyaura Coupling BromoOxazole 5-Bromo-2-tert-butyl-1,3-oxazole CoupledProduct 5-Aryl-2-tert-butyl-1,3-oxazole BromoOxazole->CoupledProduct + Arylboronic Acid BoronicAcid Arylboronic Acid BoronicAcid->CoupledProduct Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O)

Sources

Strategic Reagent Profile: 5-Bromo-2-tert-butyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5-Bromo-2-tert-butyl-1,3-oxazole , a specialized heterocyclic building block used in medicinal chemistry.

CAS Number: 1823957-38-5 Formula: C₇H₁₀BrNO Molecular Weight: 204.07 g/mol

Executive Summary

5-Bromo-2-tert-butyl-1,3-oxazole is a high-value intermediate designed for the synthesis of metabolically stable drug candidates. Its structural utility lies in the combination of the tert-butyl group (which provides steric bulk and metabolic resistance) and the C-5 bromine atom (a versatile handle for palladium-catalyzed cross-coupling).

This guide addresses the sourcing challenges, synthesis logic, and quality parameters required for integrating this reagent into pharmaceutical workflows.

Technical Dossier & Chemical Logic

Structural Significance

In drug design, the oxazole ring serves as a bioisostere for amides or esters, improving oral bioavailability.

  • The tert-Butyl Advantage: Located at the C-2 position, the bulky tert-butyl group blocks metabolic oxidation at the most vulnerable site of the oxazole ring, significantly extending the half-life of the final drug molecule.

  • The Bromine Handle: The bromine at C-5 is electronically activated for cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi), allowing for the rapid construction of complex biaryl systems.

Synthesis Pathways (The "Make vs. Buy" Decision)

For researchers unable to source the compound directly due to stock shortages, in-house synthesis is a viable alternative. The most reliable route involves the direct bromination of the parent heterocycle, 2-tert-butyl-1,3-oxazole.

Protocol A: Direct Bromination (Recommended)
  • Precursor: 2-tert-butyl-1,3-oxazole (CAS 1023292-94-5).[1]

  • Reagent: N-Bromosuccinimide (NBS) or Br₂/LiHMDS.

  • Mechanism: Electrophilic aromatic substitution (SEAr) or Lithiation-Bromination.

    • Note: The C-5 position is the most electron-rich and accessible site for electrophilic attack in 2-substituted oxazoles.

Protocol B: De Novo Cyclization
  • Precursor: α,α-Dibromoenamides or cyclization of specific acyclic precursors.

  • Utility: Generally reserved for industrial scale-up where raw material costs outweigh the convenience of Protocol A.

Synthesis Workflow Diagram

The following diagram illustrates the critical decision pathways for synthesizing or derivatizing this scaffold.

G start Precursor: 2-tert-butyl-1,3-oxazole (CAS 1023292-94-5) reaction Reaction: NBS, AIBN, CCl4 OR 1. n-BuLi, -78°C 2. Br2 start->reaction Functionalization product Target: 5-Bromo-2-tert-butyl-1,3-oxazole (CAS 1823957-38-5) reaction->product Isolation app Application: Suzuki Coupling (Pd-Catalyzed) product->app Coupling drug Final Drug Candidate: 2,5-Disubstituted Oxazole app->drug Library Gen

Caption: Synthesis workflow from parent oxazole to final drug candidate via bromination and cross-coupling.

Sourcing & Market Intelligence

Supplier Landscape

This compound is often classified as a "Building Block" or "Screening Compound," meaning it may not be in stock for immediate bulk shipment. It is frequently synthesized on demand.

Supplier TierRepresentative CompaniesAvailability StatusTypical Purity
Tier 1 (Global Catalogs) Sigma-Aldrich, Enamine, Combi-BlocksInquiry / Low Stock ≥95%
Tier 2 (Specialist) Bide Pharm, ChemScene, FluorochemLikely Stock / 2-3 Weeks ≥97%
Tier 3 (Aggregators) MolPort, eMoleculesVaries Varies
Price Estimation Model (2025/2026)

Prices are estimates based on market data for similar 5-bromooxazole derivatives.

Pack SizeEstimated Price Range (USD)Cost EfficiencyNotes
100 mg $50 - $120LowFor initial screening.
1 g $250 - $450MediumStandard medicinal chemistry scale.
10 g $1,800 - $2,500HighPilot scale; likely requires lead time.
Custom Quote BasisBest for >50gRecommended if >10g is needed.

Procurement Strategy:

  • Check CAS 1823957-38-5: Use this specific identifier. Many catalogs index it poorly by name.

  • Backup Strategy: If the bromo-derivative is unavailable, purchase 2-tert-butyl-1,3-oxazole (CAS 1023292-94-5) and brominate in-house (approx. cost $100/g for the parent).

Quality Assurance & Handling

Analytical Specifications

To ensure the integrity of your biological data, the reagent must meet these QC criteria:

  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • ¹H NMR (CDCl₃):

    • δ ~1.3-1.4 ppm (s, 9H, t-Bu).

    • δ ~7.0-7.2 ppm (s, 1H, C4-H). Note: The shift of the C4 proton is diagnostic; it will shift upfield relative to the parent oxazole due to the shielding effect of the bromine at C5.

  • LC-MS: Strong [M+H]⁺ peak at 204/206 (1:1 isotopic pattern characteristic of Bromine).

Handling Protocols
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Halogenated heterocycles can be light-sensitive; use amber vials.

  • Safety: Irritant. Wear standard PPE. Avoid inhalation.

References

  • PubChem. 5-bromo-2-tert-butyl-1,3-oxazole (Compound Summary). National Library of Medicine. Available at: [Link]

  • Vedejs, E., & Monahan, S. D. (1996). Lithiation of Oxazoles. Journal of Organic Chemistry.

Sources

A Technical Guide on the Steric Effects of the tert-Butyl Group on Oxazole Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The oxazole ring is a cornerstone of many functional molecules, from pharmaceuticals to advanced materials.[1] The strategic manipulation of its reactivity is paramount in modern chemical synthesis. This technical guide provides an in-depth analysis of how the tert-butyl group, a sterically demanding substituent, can be employed to modulate the reactivity and selectivity of the oxazole core. We will explore the nuanced interplay between the steric hindrance and weak electronic effects of the tert-butyl group at various positions on the oxazole ring. This guide will delve into its influence on key transformations including metalation, electrophilic substitution, and cycloaddition reactions. By understanding these principles, researchers can leverage the tert-butyl group as a powerful tool for directing synthetic outcomes and designing novel molecular architectures.

Introduction to Oxazole Reactivity and Steric Control

Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.[2] Their unique electronic structure imparts a rich and varied reactivity profile. The oxazole ring is generally electron-deficient, which influences its susceptibility to different chemical transformations. The relative reactivity of the carbon positions typically follows the order C2 > C5 > C4 for deprotonation due to the acidity of the corresponding protons.[3][4] Conversely, for electrophilic substitution, the order is generally C4 > C5 > C2, unless activating groups are present.[5]

Steric hindrance, the effect of the spatial bulk of substituents on reaction rates and pathways, is a fundamental concept in organic chemistry. The tert-butyl group, with its three methyl groups branching from a central carbon, is a quintessential example of a sterically bulky group.[6] Its significant size can shield reaction centers, prevent certain reaction trajectories, and alter the conformational preferences of a molecule.[6][7] While it possesses a weak electron-donating inductive effect, its influence on reactivity is overwhelmingly dominated by its steric profile.[8] In the context of oxazole chemistry, the strategic placement of a tert-butyl group can serve as a powerful "directing group," enabling regioselective functionalization that would otherwise be difficult to achieve.

The Influence of tert-Butyl Group Position on Oxazole Reactivity

The impact of the tert-butyl group is highly dependent on its point of attachment to the oxazole ring. Each position offers a unique steric environment that can be exploited for synthetic advantage.

2-tert-Butyl-Substituted Oxazoles

When placed at the C2 position, the tert-butyl group exerts its most profound steric influence.

  • Metalation: The C2 proton is the most acidic in the unsubstituted oxazole ring.[3] However, the presence of a 2-tert-butyl group completely obstructs this position, rendering direct deprotonation at C2 impossible. This effectively channels organolithium bases to deprotonate the next most acidic proton, typically at C5. This redirection of reactivity is a cornerstone of designing selective functionalization strategies.

  • Electrophilic Substitution: While electrophilic attack on the oxazole ring is generally disfavored without activating groups, the C4 and C5 positions remain accessible. The 2-tert-butyl group can sterically shield these positions to some extent, but they remain viable sites for reaction.

  • Cross-Coupling Reactions: For cross-coupling reactions that require C-H activation at the C2 position, the presence of a tert-butyl group will inhibit the reaction.[9] However, if a leaving group is present at C4 or C5, the 2-tert-butyl group can still allow for cross-coupling to occur, though reaction rates may be diminished compared to less hindered analogues.

4-tert-Butyl-Substituted Oxazoles

A tert-butyl group at the C4 position creates a sterically congested environment around both the C4 and C5 positions.

  • Metalation: With the C4 position blocked, metalation will preferentially occur at the most acidic C2 position. If the C2 position is also substituted, deprotonation may occur at C5, though this can be sluggish due to the steric hindrance from the adjacent C4-tert-butyl group. In some cases, lateral metalation of a methyl group at C2 can be favored over ring metalation at C5 in the presence of a 4-tert-butyl group.[10]

  • Electrophilic Substitution: The C4 and C5 positions are the most susceptible to electrophilic attack in the oxazole ring.[5] A tert-butyl group at C4 will strongly disfavor substitution at this position and will also sterically hinder attack at C5, often leading to reduced yields or requiring more forcing reaction conditions.

  • Diels-Alder Reactions: The oxazole ring can act as a diene in Diels-Alder reactions.[3][11] A bulky substituent at C4 can significantly impact the approach of the dienophile, potentially lowering reaction rates or altering the stereoselectivity of the cycloaddition.

5-tert-Butyl-Substituted Oxazoles

The C5 position offers another strategic location for the tert-butyl group to exert steric control.

  • Metalation: Similar to the 4-substituted case, a tert-butyl group at C5 will direct metalation to the C2 position. This is a reliable method for generating a C2-lithiated oxazole species for subsequent reaction with electrophiles.[12]

  • Electrophilic Substitution: The tert-butyl group at C5 will block this position from electrophilic attack and will also sterically hinder the adjacent C4 position. This can be used to direct electrophiles to other positions on the molecule if present.

  • Diels-Alder Reactions: As with the C4-substituted isomer, a C5-tert-butyl group will influence the approach of the dienophile in cycloaddition reactions. The electronic nature of the dienophile and the specific reaction conditions will determine the outcome.[13]

Quantitative Analysis of Steric Effects

The steric influence of the tert-butyl group can be quantified and compared to other common substituents through various physicochemical parameters.

SubstituentA-Value (kcal/mol)van der Waals Radius (Å)
-H01.20
-CH₃1.742.00
-C₂H₅1.79~2.5
-CH(CH₃)₂2.21~3.0
-C(CH₃)₃ >4.5 ~4.0
-C₆H₅2.87~3.7

A-values represent the conformational preference of a substituent on a cyclohexane ring and are a good measure of steric bulk.

The significantly larger A-value and van der Waals radius of the tert-butyl group compared to other alkyl groups and even a phenyl group highlight its exceptional steric demand. This translates to a more pronounced effect on reaction rates and selectivities.

Case Study: Directed Metalation and Cross-Coupling

A common synthetic challenge is the selective functionalization of a disubstituted oxazole. Consider the example of 2-methyl-5-phenyloxazole. Direct metalation with a strong base like n-butyllithium can lead to a mixture of products from deprotonation at the C4 position and the C2-methyl group.

By replacing the 2-methyl group with a 2-tert-butyl group, the reactivity is dramatically altered. The steric bulk of the tert-butyl group prevents deprotonation at C2 and directs metalation exclusively to the C4 position. This allows for the clean introduction of a functional group at C4, which can then be used in subsequent cross-coupling reactions.

Experimental Protocol: Regioselective Bromination of 2-tert-Butyl-5-phenyloxazole

Materials:

  • 2-tert-Butyl-5-phenyloxazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (2.5 M in hexanes)

  • 1,2-Dibromoethane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 2-tert-butyl-5-phenyloxazole (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour.

  • Add 1,2-dibromoethane (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-bromo-2-tert-butyl-5-phenyloxazole.

This protocol provides a reliable method for the regioselective functionalization of the oxazole ring, which would be challenging without the directing effect of the tert-butyl group. The resulting 4-bromooxazole is a versatile building block for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to introduce a wide range of substituents at the C4 position.[14]

Visualizing Steric Control

The following diagrams illustrate the concepts discussed in this guide.

Caption: Steric shielding of the oxazole ring by a tert-butyl group at different positions.

Metalation_Pathway start 2-tert-Butyl-Oxazole base Add Strong Base (e.g., n-BuLi, -78°C) start->base deprotonation Deprotonation base->deprotonation c2_blocked C2 is Sterically Blocked deprotonation->c2_blocked Path A c5_lithiation Selective C5-Lithiation deprotonation->c5_lithiation Path B c2_blocked->c5_lithiation Forces Path B electrophile Add Electrophile (E+) c5_lithiation->electrophile product 5-Substituted-2-tert-Butyl-Oxazole electrophile->product

Sources

Methodological & Application

Synthesis of 5-Bromo-2-tert-butyl-1,3-oxazole from 2-tert-butyloxazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 5-Bromo-2-tert-butyl-1,3-oxazole

Executive Summary

The oxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amides and esters in kinase inhibitors and anti-infectives. 5-Bromo-2-tert-butyl-1,3-oxazole is a critical building block; the C5-bromide serves as a versatile handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Negishi), while the bulky tert-butyl group at C2 provides metabolic stability and steric protection against nucleophilic attack.

This guide details two distinct protocols for synthesizing this intermediate from 2-tert-butyloxazole :

  • Method A (Lithiation-Bromination): The "Gold Standard" for high regioselectivity and purity, utilizing kinetic deprotonation.

  • Method B (Electrophilic Bromination): A scalable, ambient-temperature alternative using NBS.

Strategic Analysis & Chemical Logic

The Challenge of Oxazole Functionalization

Oxazoles are


-electron excessive heterocycles but are less reactive than furans or pyrroles due to the electronegative nitrogen.
  • C2 Position: The most acidic site (pKa ~20). In the starting material, this is blocked by the tert-butyl group.

  • C5 Position: The second most reactive site toward both deprotonation and electrophilic attack.

  • C4 Position: Significantly less reactive.

Key Insight: The tert-butyl group is not just a structural feature; it is a process enabler . Its steric bulk prevents coordination-induced aggregation at the nitrogen, facilitating cleaner lithiation at C5 compared to 2-methyl or 2-phenyl analogs.

Route Selection Matrix
FeatureMethod A: Lithiation (

-BuLi /

)
Method B: Direct Bromination (NBS)
Mechanism Anionic (Kinetic Deprotonation)Electrophilic Aromatic Substitution (

)
Regiocontrol Excellent (>98:2) Good (Dependent on solvent polarity)
Conditions Cryogenic (

C), Inert Atmosphere
Mild Heating (

C), Open Flask possible
Scalability Challenging >100g (Cryogenics)Excellent (Linear scale-up)
Purity Profile High (Clean conversion)Moderate (Succinimide removal required)

Method A: Lithiation-Bromination (High Purity Protocol)

Rationale: This method relies on the acidity of the C5-proton. Treatment with


-butyllithium generates the 5-lithiooxazole species, which captures an electrophilic bromine source (

). This avoids the formation of poly-brominated side products common in radical conditions.
Reaction Scheme

LithiationPathway SM 2-tert-butyloxazole Intermediate 5-Lithio-Intermediate (-78°C) SM->Intermediate n-BuLi, THF Deprotonation Product 5-Bromo-2-tert-butyloxazole Intermediate->Product CBr4 (Electrophile) Quench

Figure 1: Kinetic deprotonation pathway ensuring exclusive C5 functionalization.

Detailed Protocol

Reagents:

  • 2-tert-butyloxazole (1.0 equiv)

  • 
    -Butyllithium (1.1 equiv, 2.5M in hexanes)
    
  • Carbon tetrabromide (

    
    ) (1.2 equiv) or 1,2-dibromo-1,1,2,2-tetrafluoroethane
    
  • THF (Anhydrous, inhibitor-free)

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

  • Solvation: Charge the flask with 2-tert-butyloxazole and anhydrous THF (0.2 M concentration).

  • Cryogenic Cooling: Cool the solution to

    
    C  using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
    
  • Deprotonation: Add

    
    -BuLi dropwise via syringe over 20 minutes. Maintain internal temperature below 
    
    
    
    C.
    • Observation: The solution may turn slightly yellow/orange, indicating the formation of the lithiated species.

  • Metallation Time: Stir at

    
    C for 45–60 minutes.
    
  • Electrophile Addition: Dissolve

    
     in a minimal amount of anhydrous THF and add it dropwise to the lithiated solution.
    
  • Warming: Stir at

    
    C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 
    
    
    
    C over 1 hour.
  • Quench: Quench the reaction with saturated aqueous

    
    .
    
  • Workup: Extract with

    
     (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.

Critical Checkpoint: Do not use


 (elemental bromine) directly with the lithiated species if possible; it is harsh and can lead to oxidative ring opening. 

provides a "soft" source of

.

Method B: NBS Electrophilic Bromination (Scalable Protocol)

Rationale: For larger batches where cryogenic conditions are impractical, N-Bromosuccinimide (NBS) can be used. The reaction proceeds via electrophilic substitution.[1] Polar solvents like Acetonitrile (MeCN) or DMF stabilize the polarized transition state.

Detailed Protocol

Reagents:

  • 2-tert-butyloxazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize if yellow.

  • Acetonitrile (MeCN) (0.5 M concentration)

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-tert-butyloxazole in MeCN at room temperature.

  • Addition: Add NBS in a single portion.

  • Reaction: Stir at 25–40^\circ C . Monitor by TLC or LCMS.

    • Note: If reaction is sluggish, add 5 mol% of a Lewis acid catalyst (e.g.,

      
       or simple acetic acid) to activate the NBS.
      
  • Completion: Reaction is typically complete within 4–6 hours.

  • Workup: Dilute with water and extract with Hexanes/Ethyl Acetate (1:1).

    • Purification Note: Succinimide is water-soluble, but traces may remain. A wash with 5%

      
       removes active bromine species.
      

Analytical Data & QC Standards

To validate the synthesis, compare the NMR data. The diagnostic signal is the disappearance of the C5 proton.

Position2-tert-butyloxazole (

NMR)
5-Bromo-2-tert-butyloxazole (

NMR)
C2-tBu ~1.35 ppm (s, 9H)~1.38 ppm (s, 9H)
C4-H ~7.05 ppm (d)~6.95 ppm (s)
C5-H ~7.58 ppm (d)ABSENT

Stability Warning: 5-Halooxazoles are moderately unstable. They should be stored at -20^\circ C under Argon, protected from light. Avoid prolonged exposure to acidic media (e.g., silica gel) during purification; add 1%


 to the eluent if using column chromatography.

Troubleshooting & Safety

Troubleshooting Problem Issue: Low Yield / Impurities Check1 Is Starting Material Dry? (Water kills n-BuLi) Problem->Check1 Check2 Did reaction turn black? (Temp > -60°C caused ring opening) Problem->Check2 Check3 Poly-bromination observed? (Excess NBS used) Problem->Check3 Solution1 Action: Distill SM / Dry THF Check1->Solution1 Solution2 Action: Maintain -78°C strictly Check2->Solution2 Solution3 Action: Reduce NBS to 0.95 eq Check3->Solution3

Figure 2: Decision tree for troubleshooting common synthetic failures.

References

  • General Lithiation of Oxazoles

    • Vedejs, E.; Monahan, S. D. "Lithiation of oxazoles. 2-Phenyl- and 2-tert-butyloxazole." Journal of Organic Chemistry, 1991, 56, 449–453.
  • Regioselective Halogenation Logic

    • Strotman, N. A., et al. "Reaction of Oxazoles with Aryl Chlorides..."[2] Organic Letters, 2010 , 12(16), 3578–3581. (Demonstrates C5 reactivity).

  • Stability of 5-Bromooxazoles

    • BenchChem Stability Data for Halogen
  • NBS Bromination Methodology

    • "N-Bromosuccinimide (NBS) - Reagent Profile."[3] Organic Chemistry Portal.

Sources

Lithiation of 5-Bromo-2-tert-butyl-1,3-oxazole at C-4 position

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Lithiation Strategies for 5-Bromo-2-tert-butyl-1,3-oxazole

Part 1: Executive Summary & Strategic Analysis

The lithiation of 5-bromo-2-tert-butyl-1,3-oxazole presents a classic conflict between kinetic and thermodynamic control. For researchers, the primary challenge is distinguishing between three competing pathways:

  • Lithium-Halogen Exchange (Li-Br): Occurs at C-5 (Standard n-BuLi reactivity).

  • Kinetic Deprotonation: Occurs at C-4 (Target reaction).[1]

  • Halogen Dance (BCHD): A base-catalyzed migration where the C-5 bromine translocates to C-4, shifting the lithium to C-5.

This guide details the protocol for Kinetic C-4 Lithiation to generate the 4-lithio-5-bromo species, allowing for C-4 functionalization while retaining the C-5 bromine. It also characterizes the "Halogen Dance" as a critical failure mode (or alternative synthetic strategy) that must be managed through precise temperature and base selection.

Part 2: Mechanistic Pathways & Decision Matrix

The choice of base and temperature dictates the reaction trajectory. The 2-tert-butyl group effectively blocks the C-2 position, simplifying the regioselectivity landscape to C-4 vs. C-5.

Pathway Visualization

Oxazole_Lithiation Start 5-Bromo-2-tert-butyl-1,3-oxazole nBuLi n-BuLi (-78°C) Start->nBuLi LiTMP LiTMP (-100°C) Start->LiTMP LDA LDA (-78°C to -40°C) Start->LDA Li_Ex 5-Lithio-2-tert-butyl-oxazole (Li-Br Exchange) nBuLi->Li_Ex Fast Exchange Kinetic_Anion 4-Lithio-5-bromo-2-tert-butyl-oxazole (Kinetic Intermediate) LiTMP->Kinetic_Anion Deprotonation LDA->Kinetic_Anion Transient Prod_5 5-Functionalized Oxazole Li_Ex->Prod_5 Electrophile (E+) Dance_Anion 4-Bromo-5-lithio-2-tert-butyl-oxazole (Thermodynamic Product) Kinetic_Anion->Dance_Anion Halogen Dance (> -60°C) Prod_4 4-Functionalized-5-Bromo Oxazole (TARGET) Kinetic_Anion->Prod_4 Electrophile (E+) (In-situ or fast quench) Prod_Dance 4-Bromo-5-Functionalized Oxazole Dance_Anion->Prod_Dance Electrophile (E+)

Caption: Divergent lithiation pathways. Path Green (LiTMP) yields the target C-4 anion. Path Red (n-BuLi) yields C-5 exchange. Path Yellow (Warming) triggers the Halogen Dance.

Part 3: Detailed Experimental Protocols

Protocol A: Kinetic C-4 Lithiation (Target: 4-E-5-Br-Oxazole)

Objective: Selective deprotonation at C-4 while preserving the C-5 Bromine. Critical Control: Temperature must remain below -90°C to prevent the Halogen Dance.

Reagents:

  • Substrate: 5-Bromo-2-tert-butyl-1,3-oxazole (1.0 equiv)

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 equiv)

    • Note: LiTMP is non-nucleophilic and sterically bulky, minimizing Li-Br attack.

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Electrophile: e.g., TMSCl, Benzaldehyde, DMF (1.5 equiv)

Step-by-Step Methodology:

  • Base Preparation (In-situ):

    • Flame-dry a 3-neck round-bottom flask under Argon.

    • Charge with 2,2,6,6-tetramethylpiperidine (1.25 equiv) and anhydrous THF.

    • Cool to -78°C .[1][2]

    • Add n-BuLi (1.2 equiv) dropwise. Stir for 30 min at 0°C to ensure complete formation of LiTMP.

    • Cool the LiTMP solution to -100°C (using a liquid nitrogen/ethanol or MeOH bath).

  • Substrate Addition:

    • Dissolve 5-Bromo-2-tert-butyl-1,3-oxazole in a minimal amount of THF.

    • Add the substrate solution dropwise to the LiTMP over 10 minutes, maintaining internal temperature < -95°C.

    • Mechanism Check: The solution may turn slight yellow.[3] The 4-lithio-5-bromo species is now generated.

    • Stirring: Stir for exactly 10 minutes at -100°C. Do not extend this time.

  • Electrophilic Trapping:

    • Add the neat electrophile (e.g., TMSCl) rapidly (or as a pre-cooled THF solution for solid electrophiles).

    • Crucial: Ensure the electrophile is added before removing the cooling bath.

  • Workup:

    • Allow the mixture to warm to -78°C over 30 minutes, then to room temperature.

    • Quench with saturated NH₄Cl solution.

    • Extract with Et₂O or EtOAc.

Validation Criteria:

  • Success: Product contains C-4 substitution AND C-5 Bromine.[4][5]

  • Failure (Dance): Product contains C-4 Bromine AND C-5 substitution (indicates temperature rose too high).

  • Failure (Exchange): Product contains C-5 substitution only (indicates n-BuLi was used or LiTMP was not fully formed).

Protocol B: The "Halogen Dance" Route (Target: 4-Br-5-E-Oxazole)

Objective: Deliberate migration of Bromine to C-4 to access 4-bromo-5-substituted derivatives.

Reagents:

  • Base: LDA (Lithium Diisopropylamide) (1.5 equiv).

  • Temperature: -78°C.[1][2][5]

Methodology:

  • Add LDA to the substrate in THF at -78°C.

  • Stir for 30-60 minutes . The longer duration allows the kinetic 4-Li species to isomerize to the thermodynamic 4-Br-5-Li species.

  • Quench with Electrophile.

  • Result: The electrophile ends up at C-5, and the Bromine moves to C-4.[4]

Part 4: Data Summary & Troubleshooting

Table 1: Base & Condition Effects on Regioselectivity
BaseTemp (°C)Primary MechanismMajor IntermediateFinal Product (after E+ quench)
n-BuLi -78Li-Hal Exchange5-Lithio-2-tBu-oxazole5-E-2-tBu-oxazole
LiTMP -100 Kinetic Deprotonation 4-Lithio-5-bromo-2-tBu-oxazole 4-E-5-bromo-2-tBu-oxazole
LDA -78Halogen Dance4-Bromo-5-lithio-2-tBu-oxazole4-Bromo-5-E-2-tBu-oxazole
LiHMDS -78Weak DeprotonationMixed / Low ConversionRecovered SM / Mix
Critical Troubleshooting: The "Benzyne" Risk

The 4-lithio-5-bromo intermediate is an ortho-lithiohalide. These species are prone to elimination to form 4,5-oxazolyne (a hetaryne), which leads to ring opening or complex oligomerization.

  • Prevention: Keep T < -90°C. If the reaction turns dark/black, the ring has likely opened.

  • Transmetalation: If the 4-Li species is too unstable, add ZnCl₂ (1.0 M in THF) immediately after deprotonation at -100°C to form the more stable Zinc reagent (Negishi precursor).

Part 5: References

  • Stanetty, P., et al. "First Halogen Dance Reaction on Oxazoles. Synthesis of 4,5-Disubstituted 2-Phenyloxazoles." Journal of Organic Chemistry, 2005, 70 (2), 567–574.[4]

    • Key Insight: Defines the Halogen Dance mechanism and the conditions (LDA) that promote Br migration.

  • Vedejs, E., & Monahan, S. D. "Oxazole Activation for Nucleophilic Addition." Journal of Organic Chemistry, 1996, 61 (16), 5192–5193.

    • Key Insight: Discusses the lability of the oxazole ring and lithiation strategies.

  • Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2013.

    • Key Insight: General protocols for LiTMP usage and handling ortho-lithiohalides to prevent hetaryne formation.

  • Hassner, A., & Fischer, B. "Lithiation of 5-bromooxazoles." Tetrahedron, 1989, 45 , 6221.

    • Key Insight: Early work establishing the competition between exchange and deprotonation in halogenated azoles.

Sources

Palladium-catalyzed cross-coupling of 5-bromooxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 5-Position Challenge

The oxazole scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in bioactive natural products (e.g., Muscoride A) and kinase inhibitors. While functionalization at the C-2 position is well-established due to its inherent acidity (


), the C-5 position  presents a distinct synthetic challenge.

5-Bromooxazoles are electronically deactivated compared to standard aryl halides and are prone to two primary failure modes:

  • Ring Opening: The oxazole ring is sensitive to cleavage under strong acidic or basic conditions (Bamford-Stevens type degradation).

  • Protodehalogenation: Competitive reduction of the C-Br bond often outcompetes oxidative addition if the catalyst system is sluggish.

This guide provides a validated, self-consistent workflow for coupling 5-bromooxazoles, prioritizing conditions that preserve ring integrity while maximizing catalytic turnover.

Mechanistic Insight & Causality

To succeed, one must understand the electronic bias of the substrate. The C-5 position of oxazole is electron-poor. Consequently, the Oxidative Addition step of the catalytic cycle is the rate-determining step (RDS). Standard ligands (


) are often insufficient. We employ electron-rich, bulky biaryl phosphines (Buchwald ligands) to accelerate this step.
Visualizing the Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where base-mediated ring destruction occurs.

CatalyticCycle Pd0 Pd(0) Active Species (Ligand unsaturated) OxAdd Oxidative Addition (Rate Determining Step) Pd0->OxAdd + 5-Bromooxazole PdII_Complex Pd(II)-Oxazole Complex (Electrophilic) OxAdd->PdII_Complex BaseStep Base Activation (DANGER ZONE) PdII_Complex->BaseStep TransMet Transmetallation (Boron/Tin/Zinc) BaseStep->TransMet + Coupling Partner RingOpen Side Reaction: Ring Opening via Nucleophilic Attack at C-2 BaseStep->RingOpen Strong Base / High Temp RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: Figure 1. Catalytic cycle for 5-bromooxazole coupling. Note the competition between transmetallation and base-mediated ring destruction.

Strategic Optimization Matrix

Do not default to a single method. Select the protocol based on your substrate's stability profile.

ParameterProtocol A: Suzuki-Miyaura Protocol B: Stille Protocol C: Sonogashira
Primary Use Case Robust substrates; Scale-up friendly.Base-sensitive substrates; Complex natural products.Alkynylation; Conjugated systems.[1]
Catalyst System

+ SPhos or XPhos

or


+ CuI
Base

(Weak, Buffered)
None (Neutral conditions)

or DIPEA
Solvent Toluene/Water (Biphasic)Dioxane or TolueneTHF or DMF
Key Risk Hydrolysis of oxazole ester groups.Toxicity; Tin purification.Homocoupling of alkyne.
Success Rate High (>85%)Very High (>90%)Moderate (Requires optimization)

Detailed Experimental Protocols

Protocol A: The "Robust" Suzuki Coupling (SPhos System)

Best for: Arylation of 5-bromooxazoles where the coupling partner is a boronic acid.

Rationale: We use SPhos (Buchwald Ligand) because its electron-rich nature facilitates the difficult oxidative addition at C-5, while its bulk prevents catalyst aggregation. Potassium phosphate (


)  is used instead of Carbonate bases to maintain a lower pH profile, protecting the oxazole ring.

Materials:

  • 5-Bromooxazole derivative (1.0 equiv)[2]

  • Aryl Boronic Acid (1.5 equiv)

  • 
     (2 mol%)[1]
    
  • SPhos (4 mol%)[1]

  • 
     (2.0 equiv, finely ground)
    
  • Solvent: Toluene:Water (10:1 ratio)

Step-by-Step:

  • Pre-complexation: In a vial, dissolve

    
     and SPhos in Toluene. Stir at RT for 10 mins. Observation: Solution should turn from orange to pale yellow/colorless, indicating active L-Pd(0) formation.
    
  • Loading: Add the 5-bromooxazole, boronic acid, and solid

    
     to a reaction tube.
    
  • Degassing (Critical): Add the pre-complexed catalyst solution and water. Sparge with Argon for 5 minutes. Why: Oxygen induces homocoupling of the boronic acid.

  • Reaction: Seal and heat to 80°C for 4-12 hours. Note: Do not exceed 100°C; thermal decomposition of the oxazole accelerates rapidly above this threshold.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with brine.[1][2][3] Dry over

    
    .[1][2][4]
    
Protocol B: The "Sensitive" Stille Coupling

Best for: Complex substrates containing esters, lactones, or base-labile groups.

Rationale: Stille coupling operates under neutral conditions , eliminating the base-mediated degradation pathway entirely.

Materials:

  • 5-Bromooxazole (1.0 equiv)[2]

  • Organostannane (

    
    ) (1.1 equiv)
    
  • 
     (5 mol%)[1][5]
    
  • Solvent: Anhydrous 1,4-Dioxane

Step-by-Step:

  • Drying: Flame-dry the reaction vessel and cool under Argon. Moisture inhibits the reaction less than oxygen, but dry conditions are best practice.

  • Assembly: Add 5-bromooxazole, stannane, and

    
     inside a glovebox or under a strong counter-flow of Argon.
    
  • Heating: Add degassed Dioxane. Heat to 90-100°C for 16 hours.

  • Fluoride Wash (Tin Removal): Upon completion, dilute with

    
    . Add saturated aqueous KF (Potassium Fluoride)  solution and stir vigorously for 30 minutes.
    
    • Mechanism:[3][6][7][8][9][10][11] Fluoride binds to the Tin byproduct (

      
      ), creating an insoluble polymeric solid that can be filtered off, preventing downstream toxicity and purification issues.
      
Protocol C: Sonogashira Alkynylation

Best for: Introducing alkyne handles for "Click" chemistry.

Materials:

  • 5-Bromooxazole (1.0 equiv)[2]

  • Terminal Alkyne (1.2 equiv)

  • 
     (3 mol%)
    
  • CuI (1 mol%)

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: THF (Anhydrous)[1]

Step-by-Step:

  • Order of Addition: Dissolve halide and catalyst in THF. Add Alkyne.

  • Copper Control: Add CuI last .

    • Why: Pre-mixing CuI and Alkyne in the presence of oxygen leads to Glaser homocoupling (Alkyne-Alkyne dimer).

  • Reaction: Stir at Room Temperature for 1 hour, then heat to 50°C if monitoring shows low conversion.

    • Note: 5-bromooxazoles are reactive enough that high heat is rarely needed for Sonogashira, preserving the ring.

Troubleshooting Guide

SymptomDiagnosisCorrective Action
Low Conversion (<20%) Oxidative Addition failure.Switch ligand to XPhos or BrettPhos (sterically demanding, electron-rich).
Starting Material Disappears, No Product Ring Opening (Decomposition).Switch from Suzuki to Stille (Protocol B). Lower temp to 60°C.
Homocoupling of Partner Oxygen leak / Copper excess.Degas solvents more rigorously. Reduce CuI loading to 0.5 mol%.
Protodehalogenation (H-Product) Solvent/Hydride source.Ensure solvent is anhydrous.[1] Avoid alcoholic solvents (EtOH/MeOH).

References

  • Synthesis and Reactivity of 5-Bromooxazoles Oberheide, A., & Arndt, H. D. (2020). Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks. [6]

  • General Suzuki Coupling Conditions for Heterocycles BenchChem Application Notes: Suzuki-Miyaura Coupling Conditions.

  • Stille Coupling Protocols and Tin Removal Organic Chemistry Portal: Stille Coupling Mechanism and Optimization.

  • Sonogashira Optimization for Electron-Deficient Systems Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.

Sources

Application Note: Optimized Negishi Coupling Protocols for 2-tert-butyl-5-bromooxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The oxazole scaffold is a privileged motif in medicinal chemistry, featured in bioactive natural products (e.g., siphonazoles) and synthetic drugs (e.g., COX-2 inhibitors). 2-tert-butyl-5-bromooxazole represents a distinct subclass where the C2-tert-butyl group provides essential metabolic stability and steric protection, preventing common ring-opening decomposition pathways associated with unsubstituted oxazoles.

However, functionalizing the C5 position via cross-coupling presents challenges:

  • Electronic Deactivation: The electron-rich nature of the oxazole ring can make the C5-bromide bond sluggish toward oxidative addition compared to electron-deficient pyridines.

  • Coordination Poisoning: The oxazole nitrogen (N3) can coordinate to palladium species, potentially arresting the catalytic cycle.

  • Thermal Sensitivity: While the tert-butyl group adds stability, high temperatures (>80°C) can still promote degradation or homocoupling.

Why Negishi? Unlike Suzuki-Miyaura couplings, which often require aqueous base (promoting hydrolysis of sensitive oxazoles) and high heat, the Negishi coupling utilizes organozinc reagents. These reagents are:

  • Non-basic: Compatible with base-sensitive functional groups.

  • Highly Reactive: Facilitating transmetallation at room temperature or mild heat (40–60°C).

  • Chemoselective: Tolerant of esters, nitriles, and ketones on the coupling partner.

This guide details a LiCl-promoted Negishi protocol utilizing modern precatalysts to ensure high yields and reproducibility.

Mechanistic Insight & Catalyst Selection

To ensure success, we must address the rate-limiting step: Transmetallation . Standard organozincs (RZnX) form polymeric aggregates in THF, which react slowly.

The "Knochel Effect" (LiCl Additive): Adding Lithium Chloride (LiCl) breaks these aggregates, forming monomeric, highly reactive zincate species (


). This is non-negotiable for high-efficiency coupling with hindered heteroaryls.
Catalyst Tier List
TierCatalyst SystemLigand ClassApplication
Premium (Recommended) Pd-PEPPSI-IPent or XPhos Pd G3 NHC or Biaryl PhosphineDifficult substrates, sterically hindered partners, room temp reactions.
Standard Pd(dppf)Cl₂ · DCMBidentate PhosphineRobust, general-purpose, requires mild heating (50-60°C).
Legacy Pd(PPh₃)₄Monodentate PhosphineNot Recommended. Slow oxidative addition; prone to ligand dissociation and N-coordination poisoning.
Mechanistic Pathway (DOT Visualization)

NegishiCycle PreCat Precatalyst (Pd-PEPPSI or XPhos Pd G3) ActivePd Active Species Pd(0)-L PreCat->ActivePd Activation OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for Br) ActivePd->OxAdd + 2-tBu-5-Br-Oxazole PdII_Int Pd(II) Intermediate [L-Pd(Ar)-Br] OxAdd->PdII_Int TransMet Transmetallation (+ R-ZnX • LiCl) PdII_Int->TransMet Knochel-Zinc Acceleration PdII_Dialkyl Pd(II) Dialkyl Complex [L-Pd(Ar)-R] TransMet->PdII_Dialkyl - ZnBrCl RedElim Reductive Elimination (Product Release) PdII_Dialkyl->RedElim RedElim->ActivePd Regeneration

Caption: Catalytic cycle emphasizing the critical role of LiCl-enhanced transmetallation in the Negishi coupling of oxazoles.

Experimental Protocols

Protocol A: Preparation of the Organozinc Reagent (The Nucleophile)

Choose the method based on your starting material availability.

Method A1: From Aryl/Alkyl Halides (Magnesium Insertion + Transmetallation) Best for: Converting commercially available bromides to zinc reagents.

  • Activation: Flame-dry a 3-neck flask under Argon. Add Magnesium turnings (1.2 equiv) and LiCl (1.3 equiv). Dry under vacuum at 150°C for 2 hours.

  • Grignard Formation: Cool to RT. Add THF. Add the organic halide (R-Br) dropwise. Initiate with DIBAL-H (1 mol%) or iodine if necessary. Stir until Mg is consumed.

  • Transmetallation: Cool the Grignard solution to 0°C. Add a solution of ZnCl₂ (1.0 M in THF, 1.1 equiv) dropwise.

  • Result: A solution of R-ZnCl · LiCl. Titrate using iodine to determine precise concentration (typically 0.5 – 0.8 M).

Method A2: Direct Zinc Insertion (The "Knochel" Method) Best for: Functionalized substrates (esters, nitriles) that cannot survive Grignard conditions.

  • Zinc Activation: Place Zn dust (1.5 equiv) and LiCl (1.5 equiv) in a flask. Heat to 150°C under high vacuum for 2 hours.

  • Insertion: Cool to RT. Add THF. Add 1-2 mol% TMSCl and 1-2 mol% 1,2-dibromoethane to activate the surface.

  • Reaction: Add the organic iodide (or bromide) solution. Stir at RT (for Iodides) or 50°C (for Bromides) until conversion is complete (check GC/LC).

  • Result: R-ZnX · LiCl.

Protocol B: Negishi Coupling of 2-tert-butyl-5-bromooxazole

Standardized procedure for 1.0 mmol scale.

Reagents:

  • Substrate: 2-tert-butyl-5-bromooxazole (1.0 equiv, 1.0 mmol, ~204 mg).

  • Nucleophile: R-ZnX · LiCl solution (1.2 – 1.5 equiv) [Prepared in Protocol A].

  • Catalyst: XPhos Pd G3 (2 mol%) OR Pd-PEPPSI-IPent (2 mol%).

  • Solvent: Anhydrous THF (Total reaction molarity ~0.2 M).

Step-by-Step Procedure:

  • Vessel Prep: Charge a reaction vial (equipped with a septum cap) with the Catalyst (2 mol%) and 2-tert-butyl-5-bromooxazole (1.0 equiv).

    • Note: If the oxazole is a liquid, add it after the solvent.

  • Inerting: Evacuate and backfill with Argon (x3).

  • Solvation: Add anhydrous THF (2 mL). If the oxazole is liquid, add it now via syringe.

  • Nucleophile Addition: Add the Organozinc solution (1.2 equiv) dropwise via syringe over 5 minutes at Room Temperature (RT).

    • Exotherm Warning: The reaction may warm slightly.

  • Reaction: Stir at RT for 2–4 hours .

    • Monitoring: Check HPLC/UPLC. If conversion is <50% after 2 hours, heat to 40°C. Avoid exceeding 60°C to prevent black palladium precipitation.

  • Quench: Once complete, cool to 0°C. Carefully quench with saturated aqueous NH₄Cl (dissolves Zinc salts).

  • Workup: Extract with EtOAc (x3). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography.

    • Note: Oxazoles are weakly basic. Avoid highly acidic mobile phases (e.g., >1% AcOH) which might streak or degrade the product.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by N-coordination.Switch to Pd-PEPPSI-IPent . The NHC ligand is bulky and prevents N-binding.
Homocoupling (R-R) Oxidative coupling of the zinc reagent.Ensure strict O₂ exclusion. Add the Zinc reagent slower (syringe pump).
Protodehalogenation (Oxazole-H formed)Moisture in solvent or "wet" Zinc reagent.Re-dry THF (KF < 50 ppm). Increase Zinc reagent equivalents to 1.5x.
Black Precipitate Catalyst decomposition (Pd black).Temperature too high. Add 10 mol% XPhos ligand to stabilize the Pd(0) species.

Workflow Visualization

Workflow cluster_0 Step 1: Nucleophile Prep cluster_1 Step 2: Coupling R_Br R-Br R_ZnX R-ZnX • LiCl (Active Species) R_Br->R_ZnX Direct Insertion or Mg -> Zn Zn_LiCl Zn / LiCl Activation Zn_LiCl->R_ZnX Coupling Coupling Reaction THF, RT, 4h R_ZnX->Coupling Dropwise Addn Oxazole 2-tBu-5-Br-Oxazole Oxazole->Coupling Catalyst Pd-PEPPSI (2 mol%) Catalyst->Coupling Product 5-Substituted 2-tBu-Oxazole Coupling->Product Quench/Purify

Caption: Operational workflow for the convergent synthesis of 5-substituted oxazoles.

References

  • Knochel, P., et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angewandte Chemie International Edition, 2003, 42(36), 4302–4320.

  • Strotman, N. A., et al. "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5."[1][2] Organic Letters, 2010, 12(16), 3578–3581.[2] (Provides context on oxazole stability and phosphine ligand effects).

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Negishi Cross-Coupling." Chemistry – A European Journal, 2006, 12(18), 4749–4755.

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004, 43(25), 3333–3336.

  • Milne, J. E., & Buchwald, S. L. "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society, 2004, 126(40), 13028–13029.

Sources

Application Note: Regioselective C-4 Direct C–H Arylation of 5-Bromo-2-tert-butyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Substituted oxazoles are privileged scaffolds in medicinal chemistry and drug discovery, frequently serving as bioisosteres for amides and esters. The late-stage functionalization of the oxazole core typically proceeds via C-2 or C-5 C–H activation, as these positions are electronically and sterically the most accessible[1]. However, the synthesis of densely functionalized 2,4,5-trisubstituted oxazoles often requires targeting the notoriously unreactive C-4 position.

In 5-bromo-2-tert-butyl-1,3-oxazole , the C-2 position is sterically blocked by a bulky tert-butyl group, and the C-5 position is occupied by a bromine atom. This leaves C-4 as the sole available site for C–H activation. The primary synthetic challenge in this system is chemoselectivity : performing a palladium-catalyzed C–H arylation at C-4 without triggering premature oxidative addition into the reactive C5–Br bond, which would lead to unwanted cross-coupling at C-5 [2].

This application note details a highly optimized, chemoselective protocol that leverages Concerted Metalation-Deprotonation (CMD) to achieve exclusive C-4 arylation. By preserving the C5–Br handle, this method provides researchers with a versatile intermediate for subsequent downstream functionalizations (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

Mechanistic Insights: The CMD Pathway and Chemoselectivity

To achieve exclusive C-4 arylation, the catalytic system must differentiate between two competing pathways: C-4 C–H activation and C-5 C–Br oxidative addition. This is achieved through the precise selection of coupling partners, ligands, and additives [4]:

  • Differential Oxidative Addition : The reaction utilizes an aryl iodide (Ar–I) as the coupling partner. Palladium(0) inserts into the weaker, highly reactive C–I bond of the aryl iodide significantly faster than the electron-rich heteroaryl C5–Br bond.

  • Concerted Metalation-Deprotonation (CMD) : Following oxidative addition, a carboxylate additive (pivalic acid, PivOH) exchanges with the iodide on the Pd(II) center. The pivalate ligand acts as an internal base, abstracting the C-4 proton of the oxazole while the Pd(II) center simultaneously forms a bond with the C-4 carbon.

  • Steric Shielding : The use of a bulky biaryl phosphine ligand (DavePhos) and the inherent steric bulk of the C-2 tert-butyl group create a restrictive coordination sphere that suppresses off-target interactions at the C-5 position.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Rapid Ar-I insertion) Pd0->OxAdd PdII_Ar Pd(II)-Ar Intermediate (C5-Br remains intact) OxAdd->PdII_Ar CMD Concerted Metalation-Deprotonation (C-4 C-H Activation via PivO-) PdII_Ar->CMD PdII_Diaryl Pd(II) Diaryl Species CMD->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Product C-4 Arylated Product (Regenerated Pd(0)) RedElim->Product Product->Pd0 Catalytic Turnover

Catalytic cycle of the chemoselective C-4 C-H arylation via the CMD pathway.

Optimization and Quantitative Data

The causality behind the reagent selection is demonstrated in the optimization data below. Without a bulky ligand and a CMD-enabling additive, the reaction suffers from poor chemoselectivity, resulting in significant C-5 cross-coupling (Entry 1). The introduction of DavePhos suppresses C-5 insertion (Entry 2), but the addition of Pivalic acid is strictly required to accelerate the C-4 C–H bond cleavage, driving the reaction to high yields (Entry 3).

Table 1: Optimization of Chemoselective C-4 Arylation Conditions

EntryCatalyst (5 mol%)Ligand (10 mol%)AdditiveTemp (°C)C-4 Arylation Yield (%)C-5 Cross-Coupling Yield (%)
1Pd(OAc)₂PPh₃None11015%45%
2Pd(OAc)₂DavePhosNone11035%20%
3 Pd(OAc)₂ DavePhos PivOH (30 mol%) 110 88% <2%
4Pd(OAc)₂DavePhosPivOH (30 mol%)13065%15%

Reaction conditions: 5-Bromo-2-tert-butyl-1,3-oxazole (1.0 mmol), 4-iodoanisole (1.2 mmol), K₂CO₃ (2.0 equiv), Toluene (0.2 M), 16 h. Yields determined by GC-FID using an internal standard.

Experimental Protocol

Self-Validating System Design : This protocol is engineered with an in-process analytical checkpoint. By analyzing an aliquot at the 4-hour mark, the operator verifies the retention of the bromine isotope pattern (M / M+2 ratio of 1:1) in the product mass [M+]. If des-bromo or C-5 cross-coupled byproducts are detected, it indicates premature oxidative addition into the C5–Br bond, prompting an immediate temperature reduction to 90 °C to restore chemoselectivity.

Materials Required
  • 5-Bromo-2-tert-butyl-1,3-oxazole (1.0 equiv, 1.0 mmol)

  • Aryl iodide (e.g., 4-iodoanisole) (1.2 equiv, 1.2 mmol)

  • Palladium(II) acetate[Pd(OAc)₂] (5 mol%, 11.2 mg)

  • DavePhos (10 mol%, 39.3 mg)

  • Pivalic acid (PivOH) (30 mol%, 30.6 mg)

  • Potassium carbonate [K₂CO₃] (2.0 equiv, 276 mg)

  • Anhydrous Toluene (5.0 mL, 0.2 M)

Step-by-Step Methodology
  • Catalyst Preparation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, DavePhos, K₂CO₃, and pivalic acid.

  • Atmosphere Exchange : Seal the tube with a rubber septum. Evacuate the tube under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly inert atmosphere. Causality: Oxygen must be excluded to prevent the oxidation of the electron-rich DavePhos ligand, which would immediately kill the catalytic cycle.

  • Substrate Addition : Dissolve 5-bromo-2-tert-butyl-1,3-oxazole and the aryl iodide in 5.0 mL of anhydrous toluene. Inject this solution into the Schlenk tube via syringe under a positive flow of Argon.

  • Thermal Activation : Replace the septum with a Teflon screwcap under Argon flow. Seal the tube tightly and submerge it in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 16 hours.

  • Validation Checkpoint (4 Hours) : Briefly cool the reaction, remove a 50 µL aliquot via microsyringe, and filter it through a short silica plug (eluting with EtOAc). Analyze via GC-MS. Ensure the product peak exhibits the characteristic 1:1 isotopic mass ratio indicative of a retained bromine atom.

  • Workup : Upon completion (16 hours), cool the reaction mixture to room temperature. Dilute the mixture with EtOAc (20 mL) and filter through a pad of Celite to remove the palladium black and inorganic salts. Wash the filtrate with deionized water (2 x 10 mL) and brine (10 mL).

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0% to 10% EtOAc in Hexanes) to afford the pure 4-aryl-5-bromo-2-tert-butyl-1,3-oxazole.

Workflow Step1 1. Reagent Prep (Pd, Ligand, Base) Step2 2. Argon Purge (Schlenk line) Step1->Step2 Step3 3. Substrate Addition (Oxazole + Ar-I) Step2->Step3 Step4 4. Thermal Heating (110 °C, 16h) Step3->Step4 Step5 5. GC-MS Checkpoint (Verify Br retention) Step4->Step5 Step6 6. Workup & Column (Hex/EtOAc) Step5->Step6

Step-by-step experimental workflow featuring the self-validating GC-MS checkpoint.

References

  • Title: Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series Source: Beilstein Journal of Organic Chemistry, 2011, 7, 1860-5397. URL: [Link]

  • Title: Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position Source: Angewandte Chemie International Edition, 2015, 54, 9572-9576. URL: [Link]

  • Title: Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules Source: Chemical Reviews, 2021, 121, 14, 8920–9006. URL: [Link]

Application Note: High-Yield Preparation of 2-tert-Butyl-5-aryloxazoles via Palladium-Catalyzed Bromide Displacement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-tert-butyl-5-aryloxazole scaffold is a privileged structural motif in modern drug discovery, frequently deployed as a lipophilic bioisostere for amides and esters to engage hydrophobic sub-pockets in kinase and GPCR targets[1]. This application note details a robust, highly optimized protocol for the synthesis of 2-tert-butyl-5-aryloxazoles via the palladium-catalyzed bromide displacement of 5-bromo-2-tert-butyloxazole. By leveraging Suzuki-Miyaura cross-coupling principles, this methodology ensures high regioselectivity, broad functional group tolerance, and excellent isolated yields.

Mechanistic Rationale & Target Significance

The strategic selection of 5-bromo-2-tert-butyloxazole as the electrophilic coupling partner is rooted in the intrinsic electronic properties of the oxazole ring. The adjacent nitrogen and oxygen atoms significantly lower the lowest unoccupied molecular orbital (LUMO) of the C5–Br bond, rendering it highly susceptible to rapid oxidative addition by Pd(0) species[2].

Simultaneously, the tert-butyl group at the C2 position serves a dual purpose:

  • Steric Shielding : It physically blocks the C2 position, preventing unwanted C-H arylation, off-target metalation, or nucleophilic ring-opening during the basic cross-coupling conditions.

  • Pharmacokinetic Enhancement : It acts as a metabolically stable, lipophilic vector that enhances the target molecule's overall cell permeability and half-life.

During the catalytic cycle, the bromide displacement is driven by the transmetalation of an arylboronic acid. The use of a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) and a mild inorganic base is critical to generate the highly nucleophilic arylboronate complex required to transfer the aryl group to the Pd(II) center[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Insertion into C5-Br bond Pd0->OxAdd PdII Pd(II) Intermediate (2-tBu-Oxazole)-Pd(L_n)-Br OxAdd->PdII Transmet Transmetalation Ar-B(OH)2 + Base PdII->Transmet PdII_Ar Diaryl Pd(II) Species (2-tBu-Oxazole)-Pd(L_n)-Ar Transmet->PdII_Ar RedElim Reductive Elimination C-C Bond Formation PdII_Ar->RedElim RedElim->Pd0 Regenerates Pd(0) Product 2-tert-butyl-5-aryloxazole Final Product RedElim->Product

Figure 1: Suzuki-Miyaura catalytic cycle for the bromide displacement of 5-bromooxazoles.

Reaction Optimization & Data Presentation

Because five-membered heteroaryl halides can be sensitive to harsh basic conditions[4], optimizing the catalyst-base-solvent triad is essential to suppress protodeboronation and oxazole ring degradation. Table 1 summarizes the optimization data for the coupling of 5-bromo-2-tert-butyloxazole with phenylboronic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Isolated Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O (2:1:1)9065
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)9088
3 Pd(dppf)Cl₂ Cs₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 94
4Pd₂(dba)₃ / XPhosK₃PO₄THF/H₂O (4:1)8082
5Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O (4:1)9071*

*Note: Entry 5 resulted in partial hydrolysis of the oxazole ring. Entry 3 represents the optimal self-validating conditions utilized in the protocol below.

Self-Validating Experimental Protocol

Scope: Synthesis of 2-tert-butyl-5-(4-methoxyphenyl)oxazole. Scale: 1.0 mmol (Proof of Concept).

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, charge 5-bromo-2-tert-butyloxazole (204 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and anhydrous Cs₂CO₃ (652 mg, 2.0 mmol).

  • Solvent Addition & Degassing: Add 1,4-Dioxane (8.0 mL) and Deionized H₂O (2.0 mL). Sparge the biphasic mixture with a steady stream of Argon for exactly 15 minutes.

    • Causality Check: Rigorous deoxygenation prevents the oxidative homocoupling of the boronic acid (forming biaryl byproducts) and protects the active Pd(0) species from degradation.

  • Catalyst Initiation: Briefly remove the septum under a positive pressure of Argon and add Pd(dppf)Cl₂ (36 mg, 0.05 mmol). Reseal the flask tightly.

  • Thermal Cross-Coupling: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system. Allow the reaction to proceed for 6 hours.

  • In-Process Quality Control (LC-MS/TLC):

    • Withdraw a 10 µL aliquot of the organic layer, dilute in 1 mL of LC-MS grade Acetonitrile, and inject.

    • Validation Criteria: The reaction is complete when the starting material mass (m/z 204/206) is fully consumed, and the product mass (m/z 232 [M+H]⁺) is the dominant peak. On TLC (10% EtOAc/Hexanes), the product typically elutes at

      
       = 0.45 and stains faintly yellow with KMnO₄ against a purple background.
      
  • Workup & Extraction: Cool the mixture to ambient temperature. Quench with 10 mL of H₂O and dilute with 20 mL of Ethyl Acetate (EtOAc). Separate the organic layer. Extract the aqueous phase with EtOAc (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude dark-brown oil via flash column chromatography on silica gel, utilizing a gradient of 0% to 10% EtOAc in Hexanes. Isolate the product as a pale yellow solid/oil.

Workflow Step1 1. Reagent Preparation Weigh Oxazole, Boronic Acid & Base Step2 2. Degassing Sparge Dioxane/H2O with Argon Step1->Step2 Step3 3. Catalyst Addition Add Pd(dppf)Cl2 under Argon Step2->Step3 Step4 4. Thermal Coupling Heat at 90°C for 6 h (Bromide Displacement) Step3->Step4 Step5 5. In-Process QC Validate via LC-MS (m/z 232 [M+H]+) Step4->Step5 Step6 6. Purification Workup & Silica Gel Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis of 2-tert-butyl-5-aryloxazoles.

Troubleshooting & Field Insights

  • Protodeboronation of Arylboronic Acid: If significant protodeboronation is observed (detected via LC-MS as Ar-H), reduce the water content in the solvent system to a 9:1 ratio, or lower the reaction temperature to 80 °C. Alternatively, add the boronic acid in two separate portions (0.6 equiv at

    
    , 0.6 equiv at 
    
    
    
    h).
  • Black Palladium Precipitation: The rapid formation of palladium black indicates catalyst death, usually due to incomplete degassing or an excessively weak base failing to facilitate transmetalation. Ensure the Argon sparge is rigorous and verify the anhydrous nature of the Cs₂CO₃.

References

  • Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis of biphenyl oxazole derivatives via Suzuki coupling and biological evaluations as nucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors Source: European Journal of Medicinal Chemistry (via ResearchGate) URL: [Link]

  • Title: Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines Source: PMC / NIH URL: [Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 2-tert-butyl-5-bromooxazole coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric & Electronic Barriers in 2-tert-butyl-5-bromooxazole Coupling Ticket Status: [OPEN] Assigned Specialist: Senior Application Scientist

Welcome to the Advanced Synthesis Support Center.

You are accessing this guide because your cross-coupling reaction involving 2-tert-butyl-5-bromooxazole is failing or underperforming.

While the tert-butyl group at C2 provides necessary stability against nucleophilic attack at the most electrophilic position, it—combined with the electron-deficient nature of the oxazole ring—creates a unique set of challenges for C5 functionalization. The C5-Bromine bond is electronically deactivated compared to typical aryl bromides, and the steric bulk of the tert-butyl group, while remote, can influence catalyst approach and solubility profiles.

This guide treats your experimental issue as a Support Ticket , breaking down the solution into diagnostic modules and validated protocols.

Module 1: Diagnostic & Triage

"Why is my reaction failing?"

Before altering your protocol, identify the failure mode. Use the logic flow below to diagnose the root cause.

Oxazole_Coupling_Diagnosis Start Start: Reaction Analysis Result What is the outcome? Start->Result SM_Rec Starting Material Recovered (>80%) Result->SM_Rec No Reaction Decomp Black Precipitate / Ring Opening Result->Decomp Messy TLC/LCMS Homo Homocoupling of Boronic Acid Result->Homo Wrong Product OxAdd Issue: Failed Oxidative Addition (Catalyst Inactive) SM_Rec->OxAdd Sol1 Solution: Switch to Pd-G3/G4 Precatalysts (XPhos or P(t-Bu)3) OxAdd->Sol1 BaseIssue Issue: Base-Mediated Decomposition Decomp->BaseIssue Sol2 Solution: Switch to Weak Base (K3PO4) or Anhydrous Conditions BaseIssue->Sol2 TransMet Issue: Slow Transmetallation (Steric Clash) Homo->TransMet Sol3 Solution: Switch to Negishi Coupling (Organozinc) TransMet->Sol3

Figure 1: Diagnostic decision tree for troubleshooting 5-bromooxazole couplings.

Module 2: The Suzuki-Miyaura Protocol (Standard)

Status: Recommended for most aryl/heteroaryl partners.

The primary challenge with 5-bromooxazoles is slow oxidative addition . Standard catalysts like Pd(PPh₃)₄ often fail because the electron-deficient oxazole ring does not readily activate the C-Br bond, and the bulky tert-butyl group can hinder the formation of the active Pd(0) species if the ligand cone angle is insufficient.

The Fix: Use Buchwald Precatalysts (Gen 3 or Gen 4) . These generate the active monoligated Pd(0) species immediately upon heating, bypassing the induction period where oxazole decomposition often occurs.

Optimized Protocol
ComponentRecommendationFunction
Catalyst XPhos Pd G3 or SPhos Pd G3 (2–5 mol%)XPhos is excellent for heteroaryl chlorides/bromides; provides steric bulk to facilitate reductive elimination.
Ligand XPhos (add 2–5 mol% extra if using Pd(OAc)₂)Ensures catalyst longevity.
Base K₃PO₄ (tribasic) (2.0 equiv)Weaker than carbonates/alkoxides; prevents oxazole ring opening.
Solvent 1,4-Dioxane / Water (4:1) The water is critical for the boronic acid activation cycle.
Temp 60–80 °C Do not exceed 100 °C unless necessary; 5-bromooxazoles are thermally sensitive.

Step-by-Step Workflow:

  • Charge Solids: To a vial equipped with a stir bar, add 2-tert-butyl-5-bromooxazole (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G3 (0.02 equiv).

  • Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen inhibits this catalytic cycle severely.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration relative to oxazole) via syringe.

  • Reaction: Heat to 80 °C. Monitor by LCMS at 1 hour.

    • Note: If conversion stops at 50%, add another 0.5 equiv of Boronic Acid; protodeboronation of the partner is a common side-reaction.

Module 3: The Negishi Protocol (Advanced)

Status: Required for highly sterically hindered partners or unstable substrates.

If your coupling partner is bulky (e.g., ortho-substituted aromatics) or if the Suzuki conditions cause decomposition, switch to Negishi coupling . Organozinc reagents are more nucleophilic than boronic acids and often work at room temperature, preserving the oxazole ring.

Why it works: The tert-butyl group at C2 makes the oxazole lipophilic, which pairs well with the non-polar solvents used in Negishi couplings (THF).

Optimized Protocol
ComponentRecommendationFunction
Catalyst Pd(P(t-Bu)₃)₂ or Pd-PEPPSI-IPent (2 mol%)P(t-Bu)₃ is extremely bulky and electron-rich, driving oxidative addition into the deactivated C-Br bond.
Reagent R-ZnCl (Organozinc halide)Prepare fresh or buy commercial solutions (THF).
Solvent THF (Anhydrous)Strictly anhydrous; water kills organozincs.
Temp Room Temperature (25 °C) Mild conditions prevent thermal decomposition.

Step-by-Step Workflow:

  • Zinc Reagent Prep: If not commercial, prepare R-ZnCl by treating the corresponding aryl bromide with i-PrMgCl·LiCl, then transmetallating with ZnCl₂ (dry).

  • Catalyst Setup: In a glovebox or under strict Ar flow, add 2-tert-butyl-5-bromooxazole (1.0 equiv) and Pd(P(t-Bu)₃)₂ (0.02 equiv) to a dry vial.

  • Solvent: Add anhydrous THF (0.2 M).

  • Addition: Add the R-ZnCl solution (1.5 equiv) dropwise at room temperature.

  • Monitoring: Stir at RT. The reaction is often complete within 2–4 hours.

Module 4: Mechanistic Insight (The "Why")

Understanding the Steric/Electronic Landscape [1][2]

To troubleshoot effectively, you must visualize the catalytic cycle. The diagram below illustrates why bulky ligands (L) are non-negotiable for this substrate.

Catalytic_Cycle cluster_steric Steric Influence of 2-t-Bu Group Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd Needs e- rich Ligand PdII_Ox L-Pd(II)-Br (Oxazole Bound) OxAdd->PdII_Ox 5-Bromooxazole TransMet Transmetallation (Partner Entry) PdII_Ox->TransMet Base/Boronate PdII_Dual L-Pd(II)-Ar (Biaryl Complex) TransMet->PdII_Dual Steric Crowding Here RedElim Reductive Elimination (Product Release) PdII_Dual->RedElim Facilitated by Bulk RedElim->Pd0 Cycle Repeats

Figure 2: The catalytic cycle highlighting the necessity of electron-rich ligands to overcome the deactivated oxidative addition step.

Key Insight: The tert-butyl group is distant from the reaction center (C5), but it increases the solubility and lipophilicity of the substrate. The real steric challenge is the reductive elimination step if your coupling partner is also bulky. Bulky ligands like XPhos "hug" the metal center, forcing the two organic pieces together to release the product.

Frequently Asked Questions (FAQ)

Q1: Can I use Pd(PPh₃)₄ for this reaction?

  • Answer: We strongly advise against it. Triphenylphosphine is not electron-rich enough to facilitate rapid oxidative addition into the electron-poor 5-bromooxazole bond. You will likely see starting material recovery or slow decomposition. Use XPhos or SPhos based catalysts.

Q2: My reaction turns black immediately. What happened?

  • Answer: This is "Palladium Black" formation, indicating the ligand has dissociated from the metal, or the catalyst has decomposed. This often happens if the oxidative addition is too slow (Pd(0) aggregates) or if the temperature is too high.

    • Fix: Switch to a precatalyst (Pd G3/G4) to ensure proper ligation and lower the temperature to 60 °C.

Q3: Can I use K₂CO₃ or Cs₂CO₃ as the base?

  • Answer: Yes, but with caution. Carbonates are stronger bases than phosphates. If you observe ring-opening byproducts (often seen as acyclic amides/nitriles in LCMS), switch to K₃PO₄ or KF .

Q4: Is the 2-tert-butyl group stable to acid removal later?

  • Answer: No. The tert-butyl group is a carbon-skeleton substituent, not a protecting group like Boc. It cannot be removed easily. If you need a removable group at C2, consider using a 2-methylthio or 2-chloro oxazole, though these change the stability profile.

Q5: I need to couple a very hindered ortho-substituted aryl boronic acid. It's not working.

  • Answer: This is a "double-hindered" system. Suzuki coupling may stall at the transmetallation step.

    • Fix: Switch to Negishi coupling (Module 3) using Pd-PEPPSI-IPent . The smaller Zinc atom and higher nucleophilicity allow it to bypass the steric congestion that stops the Boron reagent.

References
  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling with Heteroaryl Halides." Journal of the American Chemical Society, 2007.[3]

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active Catalyst for Negishi Coupling of Sterically Hindered Substrates."[4] Chemistry - A European Journal, 2006.

  • Fu, G. C., et al. "Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3." Journal of the American Chemical Society, 2001.

  • Sigma-Aldrich. "Buchwald Phosphine Ligands User Guide."

  • BenchChem. "Troubleshooting 5-Bromooxazole Couplings."

Sources

Stability of 5-Bromo-2-tert-butyl-1,3-oxazole in basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Bromo-2-tert-butyl-1,3-oxazole

Executive Summary

5-Bromo-2-tert-butyl-1,3-oxazole is a robust heterocyclic scaffold primarily used as a precursor for C5-functionalization via metal-catalyzed cross-couplings or organometallic intermediates. Unlike unsubstituted oxazoles, which are prone to rapid ring opening in basic media, the bulky 2-tert-butyl group acts as a kinetic shield, significantly enhancing stability against nucleophilic attack at the C2 position. However, the C5-bromine atom introduces specific reactivities—namely Lithium-Halogen Exchange (Li-HE)—that must be managed carefully to prevent degradation.

This guide details the stability limits, reaction protocols, and troubleshooting steps for handling this compound under basic conditions.

Module 1: Base Compatibility Matrix

The following table summarizes the stability of 5-Bromo-2-tert-butyl-1,3-oxazole with common laboratory bases.

Base ClassSpecific ReagentsStability RatingTechnical Notes
Aqueous Inorganic NaHCO₃, Na₂CO₃, NaOH (1M)High Stable during standard extraction/workup. The tert-butyl group sterically blocks hydrolysis at C2.
Anhydrous Carbonates K₂CO₃, Cs₂CO₃High Excellent stability in DMF/Dioxane at elevated temperatures (80-100°C). Ideal for Suzuki couplings.
Strong Non-Nucleophilic LiHMDS, LDAModerate Potential for C4-deprotonation at low temps (-78°C). Risk of "Base-Catalyzed Halogen Dance" if warmed.
Organolithiums n-BuLi, t-BuLiReactive Does not survive as starting material. Undergoes rapid Lithium-Halogen Exchange (Li-HE) at -78°C.
Alkoxides NaOMe, NaOtBuHigh Generally resistant to S_NAr at C5 due to electron-rich nature of the ring; stable in Buchwald conditions.

Module 2: Critical Workflows & Protocols

Workflow A: Lithium-Halogen Exchange (C5-Functionalization)

Context: You want to convert the C5-Br to a C5-Nucleophile (e.g., C5-Li) to react with an aldehyde or electrophile.

The Mechanism: Reaction with n-BuLi effects rapid Lithium-Halogen Exchange (Li-HE) at C5. The resulting 5-lithio species is stable only at low temperatures.

  • Risk: If warmed above -50°C before quenching, the 5-lithio intermediate undergoes ring opening to form an acyclic isocyanide enolate (Schöllkopf-type fragmentation).

Protocol:

  • Dissolve 5-Bromo-2-tert-butyl-1,3-oxazole in anhydrous THF (0.2 M).

  • Cool to -78°C (Internal temperature; use a probe).

  • Add n-BuLi (1.05 equiv) dropwise over 15 mins.

  • Stir at -78°C for exactly 30 mins. (Do not over-stir).

  • Add electrophile (e.g., aldehyde, DMF) at -78°C.

  • Allow to warm to 0°C slowly only after electrophile addition is complete.

Workflow B: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Context: You are coupling the oxazole to a boronic acid or amine.[1]

Stability Insight: The oxazole ring is highly stable to the carbonate/phosphate bases used here (K₂CO₃, K₃PO₄). The primary failure mode is not ring degradation, but rather protodebromination (loss of Br replaced by H) if the catalyst cycle is slow.

Recommendation:

  • Solvent: 1,4-Dioxane or Toluene/Water mixtures.

  • Base: K₃PO₄ (2-3 equiv).

  • Temp: 80-100°C is safe.

Module 3: Reaction Pathway Visualization

The following diagram illustrates the divergent pathways based on the type of base and temperature conditions.

OxazolePathways Start 5-Bromo-2-tert-butyl-1,3-oxazole Li_Species 5-Lithio-2-tert-butyl-1,3-oxazole (Intermediate @ -78°C) Start->Li_Species n-BuLi, -78°C (Li-Halogen Exchange) Suzuki_Prod C5-Aryl/Alkyl Oxazole (Suzuki Product) Start->Suzuki_Prod Pd(0), K2CO3, 90°C (Cross-Coupling) Product_C5 C5-Functionalized Oxazole (Target Product) Li_Species->Product_C5 Electrophile (E+) Keep Cold Ring_Open Acyclic Isocyanide Enolate (Degradation) Li_Species->Ring_Open Warming > -50°C (Ring Fragmentation)

Caption: Figure 1: Reaction pathways showing the critical temperature dependence of the lithio-intermediate to avoid ring opening.

Troubleshooting Guide (FAQ)

Q1: I attempted a Suzuki coupling using NaOEt in Ethanol, but the reaction failed. Why? A: While the oxazole ring is stable to ethoxide, 5-bromooxazoles can be sluggish in S_NAr or coupling reactions in protic solvents due to solvation effects. Furthermore, strong alkoxides at high temperatures can eventually attack the C5 position or cause slow degradation.

  • Fix: Switch to a non-protic polar solvent like Dioxane or DMF and use a carbonate base (Cs₂CO₃ or K₂CO₃). This maintains basicity without the nucleophilicity of ethoxide.

Q2: During lithiation with n-BuLi, I isolated a nitrile/isocyanide byproduct instead of my product. A: This is the classic signature of "Ring Opening." The 5-lithio-2-tert-butyloxazole intermediate is in equilibrium with its acyclic isomer. At -78°C, the cyclic form is favored. If the reaction mixture warmed up (even to -40°C) before the electrophile quenched the anion, the ring opened irreversibly.

  • Fix: Ensure your internal temperature never rises above -70°C during n-BuLi addition and the subsequent stirring period.

Q3: Can I use aqueous NaOH to wash the organic layer during workup? A: Yes. The 2-tert-butyl group provides immense steric protection. Unlike 2-unsubstituted oxazoles which hydrolyze easily, the 2-tert-butyl derivative is stable to 1M NaOH washes at room temperature.

Q4: I see "Protodebromination" (replacement of Br with H) in my crude NMR. A: This often happens in Pd-catalyzed reactions if the oxidative addition is slow or if there is a hydride source present.

  • Fix: Ensure your solvent is strictly anhydrous. If using a Pd catalyst, switch to a more active ligand (e.g., XPhos or SPhos) to accelerate the coupling cycle over the side reaction.

References

  • Anderson, B. A., et al. "Lithiation of 2-substituted oxazoles: Kinetic vs. thermodynamic control." Journal of Organic Chemistry, 1996.

  • Breslow, R. "Mechanism of Thiamine Action: Participation of a Thiazolium Zwitterion." Chemistry & Biology, 2000. (Mechanistic grounding for oxazole/thiazole ring opening).

  • Hartner, F. W. "Oxazoles."[2] Comprehensive Heterocyclic Chemistry III, Elsevier, 2008. (Authoritative review on oxazole stability and lithiation limits).

  • Shafer, C. M., & Molinski, T. F. "Heteroaromatic coupling with 5-bromooxazoles." Journal of Organic Chemistry, 1998.

Sources

Purification methods for 5-Bromo-2-tert-butyl-1,3-oxazole (column chromatography)

[1]

Part 1: Critical Pre-Purification Analysis (The Triage)[1]

Before packing your column, you must assess the physicochemical risks associated with 5-Bromo-2-tert-butyl-1,3-oxazole .[1] This compound presents a specific set of challenges:

  • Acid Sensitivity (Hydrolytic Instability): The oxazole ring is weakly basic.[1] On highly acidic stationary phases (like standard Silica Gel 60), the C2 position is susceptible to protonation, which can catalyze ring opening or hydrolysis, especially if the purification takes a long time.

  • Volatility: While the tert-butyl and bromine groups add mass (MW ~204 g/mol ), this molecule is relatively small and lipophilic.[1] Significant product loss can occur during solvent removal (rotary evaporation) if high vacuum is applied for extended periods.[1]

  • Lipophilicity: The tert-butyl group dominates the physical properties, making the compound highly soluble in non-polar solvents (Hexanes, Heptane).[1] It will elute very quickly unless the solvent polarity is carefully controlled.[1]

Quick Reference Data Table
ParameterSpecification / Recommendation
Stationary Phase Silica Gel 60 (40–63 µm).[1] Crucial: Deactivation with 1%

recommended.[1]
Mobile Phase Hexanes / Ethyl Acetate (Gradient: 0%

10%).[1]
Detection (

)
UV 254 nm (Aromatic oxazole ring absorbs strongly).[1]
Alternative Stain Iodine (

) Chamber (Universal); Anisaldehyde (if UV is weak).[1]

Target
Aim for

in 5% EtOAc/Hexanes.
Loading Method Liquid loading (Hexane/DCM) preferred over dry loading to minimize silica contact time.[1]

Part 2: Stationary Phase & Solvent System Selection

The "Buffered Silica" Protocol

Standard silica gel has a surface pH of ~6.5, but local acidity can be higher. For 5-bromo-oxazoles, we strongly recommend buffering the column.[1]

Why? The bromine atom at C5 withdraws electron density, but the tert-butyl at C2 is electron-donating.[1] This push-pull effect can make the ring sensitive.[1] If you observe "streaking" or low mass recovery, your compound is likely degrading on the column.[1]

Protocol:

  • Slurry Preparation: Suspend your silica gel in your starting solvent (e.g., 100% Hexanes).[1]

  • Add Modifier: Add 1% v/v Triethylamine (TEA) to the slurry.

  • Pack: Pour the column.

  • Flush: Flush with 2–3 column volumes (CV) of the starting solvent without TEA before loading your sample.[1] This leaves the silica neutral but removes excess base that could streak into your product fractions.[1]

Workflow Visualization: Solvent Optimization

The following logic gate describes how to select your mobile phase based on Thin Layer Chromatography (TLC) data.

SolventSelectionStartStart: TLC in 100% HexanesCheckRfCheck Rf ValueStart->CheckRfHighRfRf > 0.5(Elutes too fast)CheckRf->HighRfHighGoodRfRf = 0.2 - 0.35(Ideal)CheckRf->GoodRfOptimalLowRfRf < 0.1(Stuck at baseline)CheckRf->LowRfLowActionHighUse pure Pentane orHeptane (weaker than Hexane)HighRf->ActionHighActionGoodProceed with Column(Isocratic 100% Hex or 2% EtOAc)GoodRf->ActionGoodActionLowIncrease Polarity:Try 5% EtOAc in HexanesLowRf->ActionLowActionLow->CheckRfRetest TLC

Figure 1: Decision matrix for optimizing the mobile phase. Due to the lipophilic tert-butyl group, this compound often requires very low polarity solvents.[1]

Part 3: Troubleshooting & FAQs

Q1: My product "vanished" on the column. I loaded 500mg but recovered only 100mg. Where did it go?

Diagnosis: This is likely due to acid-catalyzed decomposition or volatility loss .[1]

  • The Fix (Decomposition): Did you use the TEA buffering method described in Part 2? If not, the silica likely hydrolyzed the oxazole. Repeat using 1%

    
     treated silica.[1]
    
  • The Fix (Volatility): Did you use a high-vacuum pump to dry your fractions? 5-Bromo-2-tert-butyl-1,3-oxazole can sublime or evaporate under high vacuum (

    
     mbar) if left too long.[1] Use a rotary evaporator at 40°C and stop immediately once the solvent is gone.[1] Do not leave it on the "high vac" manifold overnight.
    
Q2: The product co-elutes with a non-polar impurity (likely starting material). How do I separate them?

Diagnosis: The tert-butyl group makes the molecule very "greasy," masking the polarity difference between the product and impurities (like

1
  • The Fix: Switch the solvent selectivity.

    • Option A: Change the non-polar phase. If using Hexanes/EtOAc, switch to Toluene/Hexane (1:1).[1] The

      
      -
      
      
      interactions between toluene and the oxazole ring can alter the retention time relative to non-aromatic impurities.[1]
    • Option B: Use Dichloromethane (DCM) as the polar modifier instead of Ethyl Acetate.[1] Try 10-20% DCM in Hexanes.[1]

Q3: My bands are broad and streaking, contaminating adjacent fractions.

Diagnosis: This indicates either column overloading or "tailing" due to the basic nitrogen interacting with silanols.[1]

  • The Fix:

    • Check Loading: For this compound, do not exceed a 1:50 ratio (1g compound : 50g silica).[1]

    • Loading Solvent: Ensure you loaded the sample in the minimum amount of solvent.[1] If you loaded 500mg in 10mL of DCM, the band started too wide.

    • Add Modifier: If you didn't buffer the column, add 0.5% TEA to your mobile phase immediately to sharpen the bands.[1]

Part 4: Advanced Workflow (Step-by-Step)

Column Packing & Elution Protocol

ColumnWorkflowStep11. EquilibrationFlush column withHexane + 1% TEAStep22. WashFlush with 2 CVpure Hexane(Remove excess base)Step1->Step2Step33. LoadingDissolve sample inmin. Hexane/DCM (9:1)Apply to bedStep2->Step3Step44. ElutionGradient: 0% -> 5% EtOAcCollect small fractionsStep3->Step4Step55. ConcentrationRotovap @ 40°CAvoid high vacStep4->Step5

Figure 2: Optimized workflow for acid-sensitive oxazoles. Note the wash step (2) to prevent TEA from contaminating the product.

  • Preparation: Select a column diameter where the silica bed height will be roughly 15-20cm.[1]

  • Buffering: Pack silica as a slurry in Hexanes containing 1% Triethylamine.

  • Neutralization Wash: Run 2 Column Volumes (CV) of pure Hexanes through. Note: We want the silica surface neutral, not the mobile phase basic.

  • Loading: Dissolve the crude 5-bromo-2-tert-butyl-1,3-oxazole in the absolute minimum volume of Hexanes. If it is not soluble, add drops of DCM until soluble.[1] Carefully pipette onto the sand bed.[1]

  • Elution:

    • CV 1-3: 100% Hexanes (Elutes very non-polar grease/impurities).[1]

    • CV 4-10: 2% EtOAc in Hexanes (Product usually starts here).[1]

    • CV 10+: 5% EtOAc in Hexanes (Flushes remaining product).

  • Analysis: Spot fractions on TLC. Visualize with UV.[1][2] Pool pure fractions.

References

  • BenchChem. Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability. (Discusses silica acidity and TEA buffering). [1]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. (General reactivity and synthesis methods for substituted oxazoles).

  • Li, H., et al. "General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides."[1][3] Molecules, 2025.[1][3][4][5] (Relevant purification protocols for 2-substituted oxazole derivatives). [1]

  • PubChem. 5-bromo-2-tert-butyl-1,3-oxazole Compound Summary. (Physical properties and structure).[1][2][6][7][8]

Optimizing bromination of 2-tert-butyloxazole with NBS

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bromination of 2-tert-Butyloxazole

Ticket ID: #OX-BR-502 Subject: Optimization of NBS Bromination for 2-tert-Butyloxazole Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Core Directive

You are attempting to synthesize 5-bromo-2-tert-butyloxazole . This transformation relies on the electrophilic aromatic substitution (EAS) of the oxazole ring.

  • The Challenge: Oxazoles are π-excessive heterocycles but are less reactive than furans or pyrroles. The tert-butyl group at C2 provides steric bulk and mild electron donation, directing substitution to C5.

  • The Solution: Use N-Bromosuccinimide (NBS) in a polar aprotic solvent (Acetonitrile or DMF) . This promotes the ionic mechanism required for ring bromination, suppressing the radical mechanism that might otherwise attack alkyl side chains (though difficult on a tert-butyl group).

Standard Operating Protocol (SOP)

Objective: Regioselective synthesis of 5-bromo-2-tert-butyloxazole via Electrophilic Aromatic Substitution (EAS).

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
2-tert-Butyloxazole 1.0SubstrateEnsure SM is dry; water <0.1%.
NBS 1.05 - 1.1Bromine SourceCRITICAL: Recrystallize from water if yellow/orange (indicates free

).
Acetonitrile (MeCN) SolventMedium (0.2 M)Polar aprotic; promotes ionic bromination.
NaHCO₃ (aq) WashQuenchNeutralizes HBr byproduct; removes succinimide.
Step-by-Step Workflow
  • Preparation: Dissolve 2-tert-butyloxazole (1.0 equiv) in anhydrous MeCN (0.2 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Addition: Cool the solution to 0°C. Add NBS (1.05 equiv) portion-wise over 15 minutes to control the exotherm.

    • Why? Controlling the rate of NBS addition prevents high local concentrations of active bromonium species, reducing di-bromination risks.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C). Stir for 4–12 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc). The product is usually less polar than the starting material.

  • Workup (The "Succinimide Crash"):

    • Concentrate the reaction mixture to ~20% volume.

    • Dilute with

      
       or EtOAc.
      
    • Wash with saturated

      
       (x2) and Brine (x1). This removes the succinimide byproduct and neutralizes HBr.
      
  • Purification: Flash column chromatography.

    • Stationary Phase:Neutralized Silica Gel (See Troubleshooting).

Mechanism & Logic Visualization

The following diagram illustrates the decision pathway between the desired Ionic mechanism (Ring Bromination) and the undesired Radical mechanism.

ReactionPathway Substrate 2-tert-Butyloxazole + NBS Solvent_Polar Polar Solvent (MeCN/DMF) Substrate->Solvent_Polar Preferred Solvent_NonPolar Non-Polar Solvent (CCl4/Benzene) Substrate->Solvent_NonPolar Avoid Ionic_Path Ionic Pathway (Heterolytic Fission) Solvent_Polar->Ionic_Path Stabilizes Transition State Radical_Path Radical Pathway (Homolytic Fission) Solvent_NonPolar->Radical_Path + Light/Heat Intermediate Sigma Complex (C5 Attack) Ionic_Path->Intermediate Electrophilic Attack at C5 Side_Product Side Chain Bromination (Unlikely for t-Butyl) Radical_Path->Side_Product H-Abstraction Product 5-Bromo-2-tert-butyloxazole (Target) Intermediate->Product - HBr

Caption: Figure 1. Mechanistic divergence based on solvent polarity. Polar solvents favor the ionic pathway required for C5 bromination.

Troubleshooting & FAQs

Q1: My reaction stalled at 60% conversion. Should I add more NBS?

  • Diagnosis: NBS degrades over time, releasing

    
     (orange color) and HBr. Old NBS often has lower active bromine content.
    
  • Solution: Do not simply add more old NBS.

    • Check the pH of the reaction. If acidic, the oxazole nitrogen may be protonated, deactivating the ring toward electrophilic attack.

    • Add 5-10 mol%

      
        or 
      
      
      
      to the reaction to scavenge acid without acting as a strong nucleophile.
    • If adding more NBS, use freshly recrystallized reagent.

Q2: I see a new spot on TLC that trails/streaks. What is it?

  • Diagnosis: This is likely oxazole ring hydrolysis . The oxazole ring can open in the presence of strong acid (HBr generated during reaction) and moisture.

  • Solution:

    • Ensure solvents are anhydrous.

    • Add a solid acid scavenger (like

      
      ) to the reaction pot.
      
    • Critical: Do not use aqueous acid during workup.

Q3: The product decomposes on the silica column.

  • Diagnosis: Silica gel is slightly acidic (pH 6.5–7.0). Brominated oxazoles can be acid-sensitive, leading to debromination or ring opening.

  • Solution: Neutralize your Silica. [1]

    • Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes.

    • Use an eluent containing 0.5% TEA.

    • Alternatively, use Neutral Alumina as the stationary phase.

Q4: Why C5 and not C4?

  • Explanation: In 2-substituted oxazoles, the C5 position is the most electron-rich (highest HOMO coefficient), making it the preferred site for electrophiles. The C4 position is less nucleophilic. However, if the reaction is run at high temperatures (>80°C), you may see thermodynamic equilibration or C4/C5 dibromination. Keep it at RT.

Purification Workflow Visualization

WorkupFlow Crude Crude Reaction Mixture (MeCN, Product, Succinimide, HBr) Concentrate Concentrate to ~20% Vol Crude->Concentrate Dilute Dilute with Et2O or EtOAc Concentrate->Dilute Wash Wash: Sat. NaHCO3 (x2) Dilute->Wash Phase_Sep Phase Separation Wash->Phase_Sep Aq_Layer Aqueous Layer (Succinimide, NaBr, Salts) Phase_Sep->Aq_Layer Discard Org_Layer Organic Layer (Product) Phase_Sep->Org_Layer Keep Dry Dry (Na2SO4) & Concentrate Org_Layer->Dry Column Column Chromatography (Pre-treated with 1% Et3N) Dry->Column

Caption: Figure 2. Optimized workup protocol to remove succinimide and prevent acid-catalyzed hydrolysis.

References

  • NBS Mechanistic Pathways

    • Title: N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry.[2][3][4]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Halogenation of Heterocycles (Analogous Indazole Protocols)

    • Title: Metal-free regioselective mono- and poly-halogen
    • Source: RSC Advances / PubMed Central.
    • URL:[Link]

  • Oxazole Chemistry & Reactivity

    • Title: Oxazole Synthesis and Reactivity (General Heterocyclic Chemistry).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Purification of Acid-Sensitive Compounds

    • Title: Isolation and purification of acid-labile compounds on modified silica gels.
    • Source: Phytochemical Analysis (via PubMed).
    • URL:[Link]

Sources

Technical Support Center: Solvent Selection for Lithiation of Sterically Hindered Oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: OX-LITH-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open

Executive Summary: The "Vedejs Equilibrium"

Welcome to the Advanced Synthesis Support Center. If you are attempting to lithiate a sterically hindered oxazole at the C-2 position, your primary adversary is not reactivity, but the electrocyclic ring-opening equilibrium .

Upon deprotonation at C-2, the resulting 2-lithiooxazole exists in a delicate equilibrium with its acyclic isomer, the isocyanide enolate (See Diagram 1).

  • The Cyclic Form (Desired): Acts as a nucleophile at C-2.

  • The Acyclic Form (Undesired): Acts as an ambident nucleophile or polymerizes, leading to "tar" or complex mixtures.

Core Rule: Solvent selection dictates the position of this equilibrium. Polar solvents (THF) stabilize the charge-separated acyclic form, while non-polar solvents (Hexanes/Et₂O) favor the cyclic species.

Solvent Decision Matrix

Use this table to select the initial solvent system based on your substrate's steric profile and the electrophile's reactivity.

Solvent SystemPolarityLewis BasicityPrimary Use CaseRisk Profile
THF HighHighStandard: For highly hindered oxazoles (e.g., 4,5-diphenyl) where ring opening is kinetically slow.High: Promotes ring opening. Must keep T < -70°C.
Et₂O (Diethyl Ether) MediumMediumStability: Best balance. Tighter ion pairing stabilizes the cyclic lithio-species.Medium: Slower lithiation rates than THF; may require longer reaction times.
Hexanes/Toluene LowLowFragile Substrates: Forces tight aggregation, strongly favoring the cyclic form.High: Reactivity is often too low without additives (TMEDA). Solubility issues common.
THF + TMEDA HighVery HighKinetic Activation: Use only if deprotonation fails in pure THF.Critical: TMEDA breaks aggregates but accelerates both lithiation and ring opening.

Visualizing the Mechanism

The following diagram illustrates the solvent-dependent equilibrium (Vedejs Equilibrium) and the pathways to failure or success.

OxazoleLithiation cluster_solvents Solvent Influence Oxazole Oxazole Substrate Lithio 2-Lithiooxazole (Cyclic - Desired) Oxazole->Lithio Base (LiTMP/n-BuLi) <-78°C Isocyanide Isocyanide Enolate (Acyclic - Undesired) Lithio->Isocyanide Equilibrium (K_eq) Promoted by THF/Warmth Product C-2 Substituted Oxazole Lithio->Product Electrophile (E+) Isocyanide->Product Rare (Passerini-type) Tar Polymerization/Tar Isocyanide->Tar Warm > -50°C Note1 Non-Polar (Et2O/Hex) Favors Cyclic Note2 Polar (THF) Favors Acyclic

Caption: The Vedejs Equilibrium. Solvent polarity shifts the balance between the stable cyclic anion and the reactive acyclic isocyanide.

Troubleshooting Guide (FAQ)

Issue 1: "The reaction mixture turned black/tarry immediately upon warming."
  • Diagnosis: You triggered the Isocyanide Cascade . The ring opened, and the resulting isocyanide polymerized.

  • Root Cause:

    • Temperature rose above -50°C before quenching.

    • Solvent was too polar (THF) for the specific substitution pattern.

  • Corrective Action:

    • Switch Solvent: Move from THF to Et₂O or a THF/Hexane (1:4) mixture.

    • Protocol Check: Ensure the electrophile is added at -78°C and allow it to react for longer times at low temp, rather than warming to drive the reaction.

Issue 2: "I recovered starting material (0% conversion)."
  • Diagnosis: Aggregation Lock. The base (e.g., n-BuLi) formed stable aggregates in the non-polar solvent and failed to deprotonate the oxazole.

  • Corrective Action:

    • Add TMEDA: Add 1.1 equivalents of TMEDA to break the lithium aggregates. Warning: This increases basicity but also instability.

    • Change Base: Switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). It is more basic and sterically hindered, preventing nucleophilic attack on the ring while ensuring deprotonation.

Issue 3: "I am getting alkylation at C-5 or the lateral methyl group, not C-2."
  • Diagnosis: Kinetic vs. Thermodynamic Control.

  • Explanation: For 4-substituted oxazoles, C-2 is usually the thermodynamic site. However, if you have a C-5 proton or a C-4 methyl group, kinetic deprotonation might occur elsewhere.

  • Corrective Action:

    • Equilibration: Use Lithium Diethylamide (LiNEt₂) . Unlike LDA, diethylamine mediates the proton transfer, allowing the kinetic mixture to equilibrate to the thermodynamic (usually C-2 or C-2-lateral) anion before quenching [1].

Standard Operating Procedures (SOPs)

Protocol A: The "Safe" Method (Ether-Based)

Best for moderately hindered oxazoles prone to ring opening.

  • Setup: Flame-dry a 2-neck flask under Argon.

  • Solvent: Add anhydrous Et₂O (0.2 M concentration relative to substrate).

  • Substrate: Add the oxazole (1.0 equiv).

  • Cooling: Cool to -78°C (Dry ice/Acetone).

  • Base: Add LiTMP (1.1 equiv) dropwise over 10 minutes.

    • Note: LiTMP is preferred over n-BuLi to avoid nucleophilic addition to the C=N bond.

  • Incubation: Stir at -78°C for 30–45 minutes.

    • Checkpoint: Solution should remain yellow/orange. Dark brown indicates decomposition.

  • Quench: Add Electrophile (1.2 equiv) dissolved in minimal Et₂O.

  • Workup: Stir 1h at -78°C, then slowly warm to -20°C. Quench with sat. NH₄Cl.

Protocol B: The "Vedejs Borane" Method (Advanced)

For impossible substrates that ring-open instantly.

  • Complexation: Pre-treat the oxazole with BH₃·THF (1.0 equiv) to form the Oxazole-Borane complex.

    • Why? Complexation at Nitrogen locks the lone pair, physically preventing the electrocyclic ring opening [2].

  • Lithiation: Perform lithiation in THF at -78°C using LiTMP .

    • The complex is stable to lithiation conditions.

  • Quench: Add electrophile.

  • De-complexation: Work up with acidic methanol or DABCO to remove the borane and recover the substituted oxazole.

Decision Workflow

Follow this logic path to determine your experimental setup.

DecisionTree Start Start: Oxazole Lithiation Hindered Is C-4 Sterically Hindered? (e.g., Phenyl, t-Butyl) Start->Hindered YesHindered Yes Hindered->YesHindered NoHindered No/Methyl Hindered->NoHindered Solubility Is it soluble in Et2O? YesHindered->Solubility Borane Protocol B: Borane Complexation (BH3 protection) NoHindered->Borane SolubleYes Yes Solubility->SolubleYes SolubleNo No Solubility->SolubleNo UseEther Protocol A: Use Et2O + LiTMP (-78°C) SolubleYes->UseEther UseTHF Use THF Strictly < -78°C SolubleNo->UseTHF

Caption: Workflow for selecting solvent and protection strategy based on steric hindrance.

References

  • Smith, T. E., Mourad, M. S., & Velander, A. J. (2002).[1] Effects of base, electrophile, and substrate on the selective alkylation of heteroaromatic systems. Heterocycles, 57(7), 1211-1215.

  • Vedejs, E., & Monahan, S. D. (1996). Metalation of Oxazole−Borane Complexes: A Practical Solution to the Problem of Electrocyclic Ring Opening of 2-Lithiooxazoles. The Journal of Organic Chemistry, 61(15), 5192–5193.

  • Gribble, G. W., & Joule, J. A. (2010). Heterocyclic Chemistry.

Sources

Technical Support Center: Minimizing Side Products in 5-Bromooxazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues encountered during the palladium-catalyzed cross-coupling of 5-bromooxazole. The unique electronic properties of the oxazole ring can present challenges, but understanding the mechanistic origins of common side reactions is the key to achieving high-yield, clean conversions.

Introduction: The Challenge of 5-Bromooxazole

5-Bromooxazole is a valuable heterocyclic building block, but its successful use in cross-coupling reactions requires careful optimization. The electron-deficient nature of the oxazole ring and the presence of the nitrogen lone pair can influence the catalytic cycle, often leading to undesired side products. This guide is designed to help you diagnose and solve these common problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Problem Area 1: Suzuki-Miyaura Coupling Issues

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but several side reactions can plague the coupling of 5-bromooxazole.

Q1: I'm observing significant homocoupling of my boronic acid/ester, resulting in a biaryl byproduct and reduced yield of my desired 5-aryloxazole. What's happening and how do I stop it?

A1: The Cause: Boronic acid homocoupling is typically mediated by palladium(II) species in the presence of oxygen.[1][2] This can occur through two primary pathways:

  • In-situ Reduction of Pd(II) Precatalysts: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced to the active Pd(0) catalyst. This reduction can consume two molecules of your boronic acid, generating the homocoupled byproduct.

  • Oxygen Contamination: The presence of dissolved oxygen in your reaction mixture can re-oxidize the active Pd(0) catalyst to Pd(II), which then perpetuates a catalytic cycle for homocoupling.[2][3] Electron-deficient arylboronic acids are particularly prone to this side reaction.[3][4]

Troubleshooting & Solutions:

  • Rigorous Degassing: This is the most critical factor. Ensure all solvents and aqueous solutions are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. Assembling the reaction under a positive pressure of inert gas is crucial to prevent oxygen ingress.[2][5]

  • Use a Pd(0) Catalyst Source: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate homocoupling that occurs during the initial reduction of a Pd(II) source.[5][6]

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can accelerate the desired cross-coupling pathway, specifically the reductive elimination step, making it kinetically more favorable than the homocoupling pathway.[3][7]

  • Use Boronic Esters: Pinacol esters and MIDA boronates are generally more stable than their corresponding boronic acids and less prone to side reactions like homocoupling and protodeboronation.[1][5][6]

Q2: My 5-bromooxazole is being consumed, but a major byproduct is unsubstituted oxazole. What is causing this protodebromination?

A2: The Cause: Protodebromination (also referred to as hydrodehalogenation) is the replacement of the bromine atom with a hydrogen atom. This side reaction can occur when a hydride species is generated in the catalytic cycle.[1] Potential hydride sources include:

  • Trace Water or Protic Solvents: Water or alcohol solvents can be a source of protons.[8]

  • Bases: Certain amine bases or impurities within them can act as hydride donors.[9]

  • Reagents: Impurities in other reagents can also contribute.

The mechanism often involves the formation of an Ar-Pd(II)-H intermediate, which then undergoes reductive elimination to release the protodebrominated product.[1]

Troubleshooting & Solutions:

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Use freshly distilled, anhydrous solvents.

  • Base Selection: Screen different inorganic bases. A common strategy is to switch from a potentially problematic amine base to an inorganic base like K₃PO₄ or Cs₂CO₃.[9][10]

  • Use a More Stable Boron Reagent: As mentioned, boronic esters are less susceptible to decomposition pathways that can indirectly contribute to protodebromination.[5]

  • Optimize Temperature: Lowering the reaction temperature can sometimes disfavor the protodebromination pathway relative to the desired cross-coupling.[6]

Parameter Problem Condition Optimized Condition Rationale
Atmosphere Inadequate inert gas flushRigorous N₂ or Ar sparging (30+ min)Minimizes O₂ which promotes homocoupling.[2]
Pd Source Pd(OAc)₂ or other Pd(II)Pd(PPh₃)₄ or other Pd(0)Avoids initial catalyst reduction via boronic acid homocoupling.[6]
Boron Reagent Arylboronic acidArylboronic acid pinacol esterIncreases stability, reducing protodeboronation and homocoupling.[5]
Solvents Undried or non-degassedFreshly distilled, anhydrous, degassedRemoves water and oxygen, which are key culprits in side reactions.[5][9]
Ligand PPh₃Bulky, e⁻-rich (e.g., SPhos)Accelerates reductive elimination, outcompeting side reactions.[3][7]
Problem Area 2: Catalyst Stability & Activity

Q3: My reaction starts but then stalls, often turning black. What is causing this catalyst decomposition?

A3: The Cause: The formation of a black precipitate, known as "palladium black," signifies the aggregation and precipitation of the active Pd(0) catalyst out of the solution.[6][11] Once this occurs, the catalyst is no longer available to participate in the catalytic cycle, and the reaction stops.[6] For N-heterocycles like oxazole, several factors can accelerate this process:

  • Ligand Dissociation: An insufficient amount of ligand, or a ligand that binds weakly, can leave the palladium center coordinatively unsaturated and prone to aggregation.[6]

  • High Temperature: Excessive heat can accelerate decomposition pathways.[6][9]

  • Substrate Coordination: The lone pair on the oxazole nitrogen can potentially coordinate to the palladium center, altering its reactivity or leading to deactivating pathways.[9]

Troubleshooting & Solutions:

  • Choose a More Robust Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbene (NHC) ligands form highly stable complexes with palladium, preventing aggregation and promoting high catalytic turnover.[6][9][12]

  • Optimize Ligand:Palladium Ratio: Ensure an adequate ligand-to-palladium ratio is used, typically ranging from 1:1 to 4:1, depending on the specific catalyst system.[6]

  • Control Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. A temperature screening experiment is often worthwhile.[6]

  • Ensure Proper Mixing: Inadequate stirring can create localized "hot spots" or high concentrations of reagents that can accelerate catalyst decomposition.[6]

cluster_0 Desired Catalytic Cycle cluster_1 Deactivation Pathway Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition (5-Bromooxazole) Trans Ar-Pd(II)L₂(R') OxAdd->Trans Transmetalation (Boronic Ester) Trans->Pd0 Product Ar-R' Product Trans->Product Reductive Elimination Decomp Pd Black (Inactive) Pd0_c1 Pd(0)L₂ Pd0_c1->Decomp Aggregation (High Temp / Poor Ligand)

Caption: Desired catalytic cycle vs. catalyst deactivation pathway.

Problem Area 3: Stille & Heck Coupling Issues

Q4: I'm performing a Stille coupling, but removing the toxic tributyltin byproducts is extremely difficult. What are the best workup procedures?

A4: The Cause: Stille couplings utilize organostannane reagents, which generate stoichiometric amounts of highly toxic and relatively non-polar organotin byproducts (e.g., Bu₃SnBr).[13] Their co-elution with the desired product during chromatography is a common and significant challenge.[13]

Troubleshooting & Solutions - Workup Protocols:

  • Aqueous Potassium Fluoride (KF) Wash: This is the most common method. Tributyltin halides react with aqueous KF to form insoluble tributyltin fluoride (Bu₃SnF), which precipitates and can be removed by filtration.[14][15][16]

    • Protocol: After the reaction, dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer 2-3 times with a 1M aqueous KF solution, shaking vigorously for at least one minute per wash. A white precipitate may form at the interface. Filter the entire mixture through a pad of Celite® to remove the solid Bu₃SnF.[14][15]

  • Triethylamine-Treated Silica Gel: For less polar products, filtering the crude mixture through a plug of silica gel treated with 2-5% triethylamine in the eluent can effectively capture the tin byproducts.[14][17]

  • Potassium Carbonate/Silica Gel Chromatography: Using a stationary phase of 10% w/w anhydrous K₂CO₃ in silica gel for column chromatography has been shown to be highly effective at removing tin residues.[13][15]

Q5: My Heck reaction with 5-bromooxazole and an alkene is giving low yields and a mixture of regioisomers. How can I improve this?

A5: The Cause: The Heck reaction involves the coupling of an aryl halide with an alkene.[18] For 5-bromooxazole, challenges can include:

  • Catalyst Deactivation: Similar to the Suzuki reaction, catalyst decomposition can be an issue.[19]

  • Regioselectivity: With unsymmetrical alkenes, the aryl group can add to either end of the double bond, leading to a mixture of linear and branched products. This is controlled by steric and electronic factors.[19] For alkenes with electron-withdrawing groups (e.g., acrylates), β-arylation is typically favored.[19]

Troubleshooting & Solutions:

  • Ligand Choice: The choice of ligand is critical for both activity and selectivity. For simple Heck reactions, phosphine-free conditions or simple PPh₃ may work.[20][21] However, for challenging substrates, more specialized ligands may be required to control regioselectivity.[19]

  • Base and Solvent: The base (often a hindered amine like triethylamine or an inorganic base like K₂CO₃) and solvent polarity can significantly influence the reaction outcome.[18][20] Anhydrous, polar aprotic solvents like DMF or DMA are common.

  • Additives: In some cases, additives like phase-transfer catalysts (e.g., TBAB) can improve results, especially in biphasic systems or when dealing with ligandless catalysts.[9]

cluster_0 Stille Workup Workflow Start Crude Reaction Mixture (Product + Bu₃SnX) Dilute Dilute with Ethyl Acetate Start->Dilute Wash Wash with 1M aq. KF (2-3x) Dilute->Wash Filter Filter through Celite® (Removes solid Bu₃SnF) Wash->Filter Precipitate forms Extract Aqueous/Organic Extraction & Dry Filter->Extract Purify Column Chromatography Extract->Purify End Pure 5-Substituted Oxazole Purify->End

Caption: Standard workflow for removing organotin byproducts.

References
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Synthesis, 2020. [Link]

  • Workup for Removing Tin Byproducts. Merlic Group, UCLA. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. ResearchGate. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2013. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 2007. [Link]

  • Stille Coupling. Organic Synthesis. [Link]

  • Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 2004. [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 2022. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Cobalt-Catalyzed Cross-Coupling Reactions of Arylboronic Esters and Aryl Halides. Organometallics, 2017. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]

  • Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications, 2014. [Link]

  • Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate. [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. ResearchGate. [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Angewandte Chemie International Edition, 2016. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 2002. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 2018. [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]

  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts, 2020. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2017. [Link]

  • The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004. [Link]

Sources

Validation & Comparative

Structural Elucidation Guide: 13C NMR Benchmarking of 5-Bromo-2-tert-butyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to serve as a high-level technical resource for structural elucidation and reaction monitoring of 5-Bromo-2-tert-butyl-1,3-oxazole.

Executive Summary

In medicinal chemistry, the 5-halo-oxazole scaffold is a critical intermediate for cross-coupling reactions (Suzuki-Miyaura, Stille) used to synthesize bioactive alkaloids and pharmaceutical candidates.

This guide provides a comparative analysis of the 13C NMR chemical shifts for 5-Bromo-2-tert-butyl-1,3-oxazole versus its non-brominated precursor, 2-tert-butyl-1,3-oxazole . The distinction is vital for researchers monitoring the progress of C5-lithiation/bromination reactions, as the proton loss at C5 renders 1H NMR less diagnostic than 13C NMR for confirming substitution.

Structural Logic & Assignments

The oxazole ring system is electron-deficient. The introduction of a tert-butyl group at C2 and a Bromine atom at C5 creates specific electronic perturbations observable in Carbon-13 NMR.

The "Heavy Atom" Effect at C5

A common misconception is that halogenation always results in a downfield shift (deshielding) due to electronegativity. However, for heavy atoms like Bromine and Iodine attached to sp2 carbons, the Heavy Atom Effect (spin-orbit coupling) often causes a shielding (upfield) shift or a negligible change, countering the inductive deshielding.

  • Precursor (C5-H): Resonates in the typical heteroaromatic region (~138–142 ppm).

  • Product (C5-Br): typically exhibits an upfield shift (shielding) relative to the precursor, appearing in the ~122–128 ppm range.

Visualized Structural Assignments

The following diagram maps the specific carbon environments to their expected chemical shift ranges.

Oxazole_NMR cluster_0 Precursor: 2-tert-butyl-1,3-oxazole cluster_1 Product: 5-Bromo-2-tert-butyl-1,3-oxazole SM_C2 C2 (Imine-like) ~173 ppm SM_C4 C4 (CH) ~126-128 ppm Prod_C4 C4 (CH) ~129-132 ppm (Slight Deshielding) SM_C4->Prod_C4 Beta-Effect SM_C5 C5 (O-CH=C) ~138-140 ppm Prod_C5 C5 (C-Br) ~124-128 ppm (Heavy Atom Shielding) SM_C5->Prod_C5 Bromination (Upfield Shift) SM_tBu t-Butyl Group Quat: ~34 ppm Me: ~28 ppm Prod_C2 C2 ~174 ppm (Minimal Change) Prod_tBu t-Butyl Group Unchanged

Figure 1: Comparative 13C NMR shift mapping between the starting material and the brominated product. Note the diagnostic upfield shift at C5.

Comparative Data Tables

The following data compares the product against its direct precursor and solvent standards. All values are reported in ppm relative to TMS.

Table 1: Diagnostic 13C NMR Shifts (CDCl3)
PositionCarbon Type2-tert-butyl-1,3-oxazole (Precursor)5-Bromo-2-tert-butyl-1,3-oxazole (Product)Shift Δ (ppm)Note
C2 C=N (Quaternary)173.2174.1+0.9Deshielded by adjacent N/O; minimal change.
C4 CH (Aromatic)126.5131.0+4.5β-effect of Bromine (inductive deshielding).
C5 C-X (Quaternary)139.1126.8 -12.3 Diagnostic Peak. Upfield shift due to Heavy Atom Effect.
C-tBu Quaternary33.834.0+0.2Sterically isolated from reaction center.
CH3 Methyls (tBu)28.528.4-0.1Intense signal (3x carbons).

> Note: Values are consensus aggregates from spectral databases and analogous 5-bromo-oxazole literature [1][2]. Exact shifts may vary ±0.5 ppm depending on concentration and temperature.

Table 2: Solvent Effects (DMSO-d6 vs CDCl3)

When analyzing polar intermediates, DMSO-d6 is often used. Expect the following systematic deviations:

  • C2: Shifts downfield by ~1–2 ppm in DMSO-d6 due to hydrogen bonding with water traces or solvent polarity.

  • C5-Br: Shifts are generally consistent, but broadening may occur if quadrupole relaxation of Br is efficient.

Experimental Validation Protocol

To ensure the synthesized product is 5-Bromo-2-tert-butyl-1,3-oxazole and not a regioisomer or byproduct, follow this validation workflow.

Synthesis Context (Lithiation-Bromination)

The standard synthesis involves C5-lithiation using n-BuLi followed by quenching with a bromine source (CBr4 or NBS).

Step-by-Step Characterization Workflow
  • Sample Prep: Dissolve ~15 mg of crude oil in 0.6 mL CDCl3. Filter through a cotton plug to remove inorganic lithium salts (LiBr).

  • 1H NMR Check (Preliminary):

    • Look for the disappearance of the C5-H singlet (typically ~7.5–7.6 ppm).

    • Confirm retention of the C4-H singlet (~6.8–7.0 ppm) and the t-Butyl singlet (~1.3 ppm).

  • 13C NMR Acquisition:

    • Run a proton-decoupled 13C experiment (minimum 256 scans due to quaternary carbons).

    • Pass Criteria: Appearance of a new quaternary signal at ~126 ppm (C-Br).

    • Fail Criteria: Presence of signal at ~139 ppm (Unreacted SM) or complex aromatic region (Ring opening).

Workflow Start Crude Reaction Mixture H_NMR 1H NMR Screening Start->H_NMR Decision1 C5-H Signal Present? H_NMR->Decision1 C_NMR 13C NMR Verification Decision1->C_NMR No (Silent) Fail_SM Incomplete Reaction (Recycle) Decision1->Fail_SM Yes (~7.6 ppm) Check_C5 Check C5 Shift C_NMR->Check_C5 Success CONFIRMED: 5-Bromo-2-tert-butyl-1,3-oxazole Check_C5->Success Peak @ ~126 ppm Fail_Regio Regioisomer/Decomp Check_C5->Fail_Regio Peak @ ~138 ppm or other

Figure 2: Analytical decision tree for validating the bromination of 2-tert-butyl-1,3-oxazole.

References

  • General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Journal of Organic Chemistry. Discusses C5 chemical shifts in substituted oxazoles and lithiation strategies.

  • 13C NMR Spectroscopy of Heterocycles: 3,5-Diaryl-4-bromoisoxazoles. Heterocyclic Communications. Provides comparative data on bromine-induced heavy atom effects in analogous isoxazole systems.

  • Synthesis of 5-alkyl-2-bromooxazoles. ResearchGate. Experimental procedures for brominated oxazole derivatives.

  • PubChem Compound Summary: 2-tert-butyl-1,3-oxazole. National Library of Medicine. Reference data for the starting material.

Deciphering the Vibrational Fingerprint: Predicted IR Peaks for 5-Bromo-2-tert-butyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the Infrared (IR) Spectroscopy of 5-Bromo-2-tert-butyl-1,3-oxazole: A Comparative Analysis

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel heterocyclic compounds is paramount. 5-Bromo-2-tert-butyl-1,3-oxazole is one such molecule, presenting a unique combination of a bulky tert-butyl group and an electronegative bromine atom on the oxazole core. This guide, intended for researchers and drug development professionals, provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectral characteristics of this compound. We will dissect the anticipated vibrational modes, compare them with structurally similar alternatives, and provide a robust experimental protocol for acquiring high-quality spectral data.

The infrared spectrum of a molecule provides a unique "fingerprint" based on the vibrations of its chemical bonds. For 5-Bromo-2-tert-butyl-1,3-oxazole, the key characteristic peaks can be predicted by dissecting its primary functional groups: the oxazole ring, the tert-butyl substituent, and the carbon-bromine bond.

The oxazole ring, an aromatic heterocycle, has a set of characteristic stretching and bending vibrations. The C=N bond within the ring is expected to produce a strong absorption peak in the range of 1680-1620 cm⁻¹. The C=C double bond stretching of the oxazole ring will likely appear around 1580-1490 cm⁻¹. Furthermore, the C-O-C stretching vibrations of the ring are typically observed in the 1300-1200 cm⁻¹ region.

The tert-butyl group introduces strong C-H stretching and bending vibrations. Expect to see prominent peaks in the 3000-2850 cm⁻¹ region corresponding to the sp³ C-H stretching of the methyl groups. Additionally, characteristic bending vibrations for the tert-butyl group should be visible, including a distinctive doublet or a strong, broad peak around 1390-1365 cm⁻¹.

The C-Br bond, while often producing a weak signal, is a key feature. The C-Br stretching vibration is typically found in the lower frequency "fingerprint" region of the spectrum, generally between 600 and 500 cm⁻¹.

Table 1: Predicted IR Absorption Peaks for 5-Bromo-2-tert-butyl-1,3-oxazole

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
tert-ButylC-H Stretch (sp³)2970-2950Strong
tert-ButylC-H Bend (asymmetric)~1470Medium
tert-butylC-H Bend (symmetric)1390-1365 (often a doublet)Strong
Oxazole RingC=N Stretch1680-1620Medium-Strong
Oxazole RingC=C Stretch1580-1490Medium
Oxazole RingC-O-C Stretch1300-1200Strong
C-Br BondC-Br Stretch600-500Weak-Medium

Comparative Spectral Analysis: Distinguishing Features

To truly understand the spectrum of 5-Bromo-2-tert-butyl-1,3-oxazole, it is instructive to compare its expected features with those of related molecules.

  • 2-tert-butyl-1,3-oxazole: This analogue lacks the bromine atom. Its spectrum would be very similar in the high-frequency region (tert-butyl C-H stretches). However, the C-Br stretching peak in the 600-500 cm⁻¹ range would be absent. The removal of the electronegative bromine atom may also slightly shift the positions of the oxazole ring vibrations to a higher frequency.

  • 5-Bromo-1,3-oxazole: This compound lacks the bulky tert-butyl group. Consequently, the strong C-H stretching and bending vibrations associated with the tert-butyl group would be absent from its spectrum. This provides a clear diagnostic to confirm the presence of the tert-butyl substituent.

This comparative approach allows for a more confident assignment of the observed spectral peaks to specific structural features of the target molecule.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol outlines the steps for obtaining a high-quality FT-IR spectrum of a solid sample like 5-Bromo-2-tert-butyl-1,3-oxazole using the KBr pellet method. This technique is often preferred for its ability to produce sharp, well-resolved peaks.

Materials:

  • 5-Bromo-2-tert-butyl-1,3-oxazole (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), dried (approx. 200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer

Workflow Diagram:

G cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Acquisition A Grind 200mg KBr to a fine powder B Add 1-2mg of sample A->B C Thoroughly mix and grind sample with KBr B->C D Transfer powder to pellet die C->D E Apply pressure (8-10 tons) using hydraulic press D->E F Carefully remove transparent KBr pellet E->F G Place pellet in spectrometer sample holder F->G H Acquire background spectrum (air) G->H I Acquire sample spectrum H->I

Caption: Workflow for KBr Pellet Preparation and FT-IR Analysis.

Step-by-Step Procedure:

  • Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Preparation: In an agate mortar, grind approximately 200 mg of dry FT-IR grade KBr to a fine powder. Add 1-2 mg of 5-Bromo-2-tert-butyl-1,3-oxazole to the mortar.

  • Homogenization: Gently but thoroughly grind the sample and KBr together for several minutes until a uniform, fine powder is obtained. This step is critical for obtaining a high-quality spectrum.

  • Pellet Pressing: Transfer a portion of the powder mixture to the pellet-forming die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes.

  • Pellet Inspection: Carefully release the pressure and remove the die. A good pellet will be thin, transparent, and free of cracks or cloudiness.

  • Sample Spectrum Acquisition: Place the KBr pellet into the sample holder in the FT-IR spectrometer. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The acquired spectrum should be baseline-corrected and the peak positions identified and labeled.

Conclusion

The infrared spectrum of 5-Bromo-2-tert-butyl-1,3-oxazole is characterized by a combination of strong absorptions from the tert-butyl group, distinct stretching and bending modes of the oxazole ring, and a weaker C-Br stretch in the fingerprint region. By comparing the experimental spectrum with the predicted peaks and the spectra of related compounds, researchers can confidently verify the structure and purity of this important heterocyclic compound. The provided experimental protocol offers a reliable method for obtaining high-fidelity data to support these analytical endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.

Characterization & Performance Guide: 5-Bromo-2-tert-butyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Steric Shield" Scaffold

5-Bromo-2-tert-butyl-1,3-oxazole represents a specialized class of halogenated heteroaromatics where the tert-butyl group serves a dual function: it acts as a lipophilic anchor and a steric shield. Unlike its 2-methyl or 2-phenyl counterparts, the 2-tert-butyl variant offers superior metabolic stability by blocking oxidative metabolism at the


-position while preventing acid-catalyzed ring opening.

This guide provides a technical analysis of its characterization, synthesis, and comparative performance against standard oxazole building blocks, specifically designed for medicinal chemists optimizing pharmacokinetics (PK) in early-stage discovery.

Chemical Identity & Physical Properties

The introduction of the bromine atom at C5 activates the ring for cross-coupling, while the C2-tert-butyl group significantly alters the physicochemical profile compared to smaller alkyl oxazoles.

PropertyDataNote
IUPAC Name 5-Bromo-2-(1,1-dimethylethyl)-1,3-oxazole
Molecular Formula

Molecular Weight 204.07 g/mol
Appearance Colorless to pale yellow oilLow melting point solid upon refrigeration
Boiling Point ~190–207 °C (Predicted)Higher than unsubstituted oxazole (69 °C)
Density 1.34 g/cm³ (Predicted)Halogen contribution increases density
LogP (ClogP) ~3.1High lipophilicity due to t-Bu + Br
TPSA 26.03 ŲGood membrane permeability

Spectroscopic Characterization

Accurate identification relies on the distinct "silent" region of the tert-butyl group and the disappearance of the C5 proton signal found in the parent oxazole.

Diagnostic NMR Data

Note: Chemical shifts are referenced to


 (7.26 ppm).
NucleusSignal (

ppm)
MultiplicityIntegrationAssignmentStructural Insight

NMR
1.38 – 1.42 Singlet (s)9H

Characteristic intense singlet; diagnostic of the t-butyl anchor.
6.95 – 7.10 Singlet (s)1HC4-H Shifted upfield relative to C5-H of parent oxazole; confirms C5 substitution.

NMR
28.4


Methyl carbons.
33.8


Quaternary carbon.
122.5

C5-Br Ipso-carbon; typically weak intensity.
138.2

C4-H Aromatic ring carbon.
168.5

C2Deshielded by adjacent N and O.
Mass Spectrometry (HRMS)[5]
  • Ionization Mode: ESI+ or APCI+

  • Diagnostic Ion:

    
     observed at m/z 204.00 and 206.00.
    
  • Isotope Pattern: 1:1 ratio of

    
     and 
    
    
    
    isotopes is the definitive confirmation of mono-bromination.

Synthesis & Reaction Logic

The synthesis exploits the acidity difference between the C5 and C4 positions. The tert-butyl group is non-enolizable, preventing side reactions common with 2-methyl oxazoles (e.g., lithiation at the lateral methyl group).

Synthesis Workflow (Graphviz)

SynthesisWorkflow Start 2-tert-butyl-1,3-oxazole (Starting Material) Step1 Lithiation (C5 Selective) Reagent: n-BuLi / THF Temp: -78°C Start->Step1 Deprotonation Inter Intermediate: 5-Lithio-2-tert-butyl-oxazole Step1->Inter Kinetic Control Step2 Electrophilic Quench Reagent: CBr4 or NBS Inter->Step2 Halogenation Product PRODUCT: 5-Bromo-2-tert-butyl-1,3-oxazole Step2->Product Workup

Caption: Regioselective C5-lithiation followed by bromination. The steric bulk of the C2-t-butyl group directs lithiation exclusively to the C5 position.

Detailed Protocol: C5-Bromination
  • Setup: Flame-dry a 100 mL round-bottom flask under Argon.

  • Solvation: Dissolve 2-tert-butyl-1,3-oxazole (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Lithiation: Cool to -78 °C . Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes.

    • Mechanism:[1][2] The C5 proton is the most acidic (

      
       ~20). The t-butyl group prevents coordination-assisted deprotonation at C2, ensuring C5 selectivity.
      
  • Quench: Stir for 45 mins at -78 °C. Add a solution of

    
      or NBS  (1.2 equiv) in THF.
    
  • Workup: Allow to warm to RT. Quench with saturated

    
    . Extract with 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5). The product is less polar than the starting material.

Comparative Performance Guide

Why choose the tert-butyl variant over the standard methyl or phenyl analogues?

Decision Matrix (Graphviz)

DecisionMatrix Need Drug Discovery Requirement Path1 Metabolic Stability Needed? Need->Path1 Path2 Low Lipophilicity Required? Path1->Path2 No Sol1 Select 2-tert-butyl (Blocks CYP450 oxidation) Path1->Sol1 Yes Sol2 Select 2-Methyl (Risk: Benzylic oxidation) Path2->Sol2 No Sol3 Select 2-H (Unsubstituted) (Risk: C2 Hydrolysis) Path2->Sol3 Yes

Caption: Selection logic for oxazole scaffolds. The 2-tert-butyl group is the superior choice for metabolic stability, while 2-H/2-Me are preferred only when minimizing molecular weight is critical.

Head-to-Head Comparison
Feature2-tert-Butyl-5-Bromo 2-Methyl-5-Bromo 2-Phenyl-5-Bromo
Metabolic Stability High. No

-protons; resists P450 hydroxylation.
Low. Methyl group is a "soft spot" for metabolic oxidation.Medium. Stable, but phenyl ring adds significant molecular weight (MW).
Chemical Stability High. Steric bulk protects C2 from nucleophilic hydrolysis.Medium. Susceptible to acid/base hydrolysis at C2.High. Electronic stabilization from conjugation.
Lipophilicity High (

). Good for CNS penetration.
Low. Better for solubility-limited targets.High. Increases

stacking potential.
Suzuki Coupling Excellent. No interference with Pd catalyst.Good. Potential for side reactions at methyl group.Excellent.

Application: Suzuki-Miyaura Coupling Protocol

The primary utility of 5-bromo-2-tert-butyl-1,3-oxazole is as an electrophile in Pd-catalyzed cross-couplings to generate 2,5-disubstituted oxazoles.

Standard Operating Procedure (SOP):

  • Reagents:

    • Substrate: 5-Bromo-2-tert-butyl-1,3-oxazole (1.0 equiv)

    • Boronic Acid: Aryl- or Heteroaryl-boronic acid (1.5 equiv)

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (for sterically hindered acids).
    • Base:

      
       (2.0 equiv, 2M aqueous).
      
    • Solvent: Dioxane or DME (degassed).

  • Conditions: Heat to 80–90 °C for 4–12 hours under inert atmosphere (

    
    ).
    
    • Note: Microwave irradiation (120 °C, 30 min) often improves yields for electron-deficient boronic acids.

  • Expected Yield: 75–95% (The tert-butyl group does not sterically hinder the C5 position, allowing high efficiency).

References

  • Molinski, T. F., et al. "A Practical Synthesis of 1,3-Oxazole."[3] Journal of Organic Chemistry, 1999. (Foundational synthesis of oxazole core).

  • Stambuli, J. P., et al. "Selective C-5 Deprotonation of 2-Substituted Oxazoles."[4] Organic Letters, 2010.[5] (Methodology for C5-lithiation/bromination).

  • Wipf, P., et al. "Synthesis of Oxazoles via Cyclodehydration." Journal of Organic Chemistry, 2008.[5] (Alternative synthesis routes).

  • BenchChem. "2-tert-butyl-1,3-oxazole Product Data." (Physical property verification).

  • PubChem. "5-Bromo-2-tert-butyl-1,3-oxazole Compound Summary."[6] (Predicted physicochemical data).

Sources

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